4-Nitropyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-3-6-2-1-4(5)7(9)10/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHEFWTMMZHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376566 | |
| Record name | 4-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-06-1 | |
| Record name | 4-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the viable synthetic pathways for 4-Nitropyridin-3-ol, also known as 3-hydroxy-4-nitropyridine. The synthesis of this and other nitropyridinol isomers is of significant interest in medicinal chemistry due to their role as versatile intermediates in the development of novel therapeutics. Direct nitration of 3-hydroxypyridine, the most straightforward conceptual pathway, is often hindered by regioselectivity challenges, leading to the formation of undesired isomers. This guide, therefore, focuses on a more reliable multi-step synthetic route proceeding via a pyridine N-oxide intermediate, which offers greater control over the position of nitration.
Challenges in Direct Nitration
Direct electrophilic nitration of 3-hydroxypyridine predominantly yields 3-hydroxy-2-nitropyridine. The hydroxyl group at the 3-position directs the incoming nitro group to the ortho (2 and 4) and para (6) positions. However, the 2-position is often favored. Achieving selective nitration at the 4-position through direct nitration is challenging and not well-documented, necessitating the alternative pathway detailed below.
Recommended Synthetic Pathway: A Three-Step Approach via N-Oxidation
A more strategic and controllable method for the synthesis of this compound involves a three-step process:
-
N-Oxidation of 3-Hydroxypyridine: The initial step involves the oxidation of the pyridine nitrogen to form 3-hydroxypyridine-N-oxide. This modification is crucial as it alters the electronic properties of the pyridine ring, favoring nitration at the 4-position.
-
Nitration of 3-Hydroxypyridine-N-oxide: The N-oxide intermediate is then nitrated. The N-oxide group deactivates the 2- and 6-positions, thereby directing the electrophilic substitution to the 4-position.
-
Deoxygenation of 3-Hydroxy-4-nitropyridine-N-oxide: The final step is the removal of the oxygen from the N-oxide to yield the target molecule, this compound.
This multi-step approach, while longer, provides a more reliable and higher-yielding route to the desired isomer.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxypyridine-N-oxide
General Protocol: The N-oxidation of 3-hydroxypyridine can be achieved using a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.
Materials:
-
3-Hydroxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% solution)
-
Chloroform
-
Anhydrous Sodium Carbonate
Procedure:
-
Dissolve 3-hydroxypyridine in glacial acetic acid in a round-bottom flask.
-
Slowly add hydrogen peroxide solution to the mixture while maintaining the temperature at 70-80°C.
-
After the initial addition, continue heating the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the acetic acid and water.
-
Make the residue strongly alkaline with anhydrous sodium carbonate.
-
Extract the product with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-hydroxypyridine-N-oxide.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-methylpyridine (analogous) | [1] |
| Reagents | Glacial Acetic Acid, 30% Hydrogen Peroxide | [1] |
| Reaction Temperature | 70 ± 5°C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | 70-73% (for 3-methylpyridine-1-oxide) | [1] |
Note: The yield is for the analogous 3-methylpyridine-1-oxide and may vary for 3-hydroxypyridine-N-oxide.
Step 2: Synthesis of 3-Hydroxy-4-nitropyridine-N-oxide
General Protocol: The nitration of the N-oxide is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.
Materials:
-
3-Hydroxypyridine-N-oxide
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Carefully add 3-hydroxypyridine-N-oxide to cold (0-5°C) concentrated sulfuric acid in a flask immersed in an ice-salt bath.
-
To the resulting mixture, add fuming nitric acid in portions, keeping the temperature low.
-
Slowly raise the temperature to 95-100°C. A spontaneous and vigorous reaction may occur, which should be controlled with an ice-water bath.
-
After the vigorous reaction subsides, continue heating at 100-105°C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause the product to precipitate along with sodium sulfate.
-
Collect the solid by suction filtration and wash it thoroughly with water.
-
Extract the product from the solid mixture with boiling chloroform or acetone.
-
Evaporate the solvent to obtain the crude 3-hydroxy-4-nitropyridine-N-oxide. The product can be further purified by recrystallization from acetone.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Pyridine-N-oxide (analogous) | [2] |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [2] |
| Reaction Temperature | 125-130°C (internal) | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 42% (for 4-nitropyridine-N-oxide) | [2] |
Note: The yield is for the analogous 4-nitropyridine-N-oxide and may vary for 3-hydroxy-4-nitropyridine-N-oxide.
Step 3: Synthesis of this compound (Deoxygenation)
General Protocol: The deoxygenation of the N-oxide can be accomplished using phosphorus trichloride (PCl₃) in a suitable solvent.
Materials:
-
3-Hydroxy-4-nitropyridine-N-oxide
-
Phosphorus Trichloride (PCl₃)
-
1,2-Dichloroethane or Acetonitrile
-
Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the 3-hydroxy-4-nitropyridine-N-oxide in a suitable solvent such as 1,2-dichloroethane or acetonitrile.
-
Add phosphorus trichloride to the solution. The reaction is often exothermic and may require cooling.
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and add water.
-
Neutralize the mixture with a sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., 1,2-dichloroethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-nitropyridine N-oxide (analogous) | [3] |
| Reagent | Phosphorus Trichloride (PCl₃) | [3] |
| Solvent | 1,2-dichloroethane and Acetonitrile | [3] |
| Reaction Temperature | 50°C | [3] |
| Overall Two-Step Yield | 83% (for 4-nitropyridine from pyridine N-oxide) | [3] |
Note: The yield is for the two-step synthesis of 4-nitropyridine from pyridine N-oxide and may differ for the deoxygenation of 3-hydroxy-4-nitropyridine-N-oxide.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the recommended multi-step synthesis of this compound.
Caption: Overview of the three-step synthesis of this compound.
Detailed Experimental Workflow
The following diagram outlines the key stages within each step of the synthesis, from reaction setup to product isolation.
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step pathway involving the formation and subsequent nitration and deoxygenation of a 3-hydroxypyridine-N-oxide intermediate. This approach circumvents the regioselectivity issues associated with the direct nitration of 3-hydroxypyridine. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. It is recommended that small-scale trials are conducted to optimize the reaction conditions for each step, particularly given that some of the quantitative data is based on analogous, rather than identical, substrates.
References
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-nitropyridine, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes. The document details the primary synthetic pathway, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and organic synthesis.
Core Synthesis Pathway: Direct Nitration of 4-Hydroxypyridine
The most prevalent and straightforward method for the synthesis of 4-hydroxy-3-nitropyridine is the direct nitration of 4-hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone.[1][2][3] This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the pyridine ring.
The general reaction is as follows:
Caption: Direct nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 4-hydroxy-3-nitropyridine based on established procedures.[1]
Materials:
-
4-Hydroxypyridine
-
Nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid)
-
Acetone
-
Water
-
Standard laboratory glassware and equipment (three-neck flask, reflux condenser, internal thermometer, addition funnel, etc.)[4]
Procedure:
-
Preparation of the Nitrating Mixture: In a suitable flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.[4] The ratio and specific quantities will depend on the scale of the reaction.
-
Reaction Setup: Equip a three-neck flask with a magnetic stirrer, an internal thermometer, a reflux condenser, and an addition funnel.
-
Addition of 4-Hydroxypyridine: Charge the flask with 4-hydroxypyridine.
-
Nitration: Slowly add the prepared nitrating mixture to the flask containing 4-hydroxypyridine via the addition funnel, while carefully monitoring and controlling the internal temperature.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
After completion, the reaction mixture is carefully poured onto crushed ice.[4]
-
The resulting precipitate is collected by filtration.
-
-
Purification:
Quantitative Data
The following table summarizes the quantitative data associated with a reported synthesis of 4-hydroxy-3-nitropyridine.[1]
| Parameter | Value |
| Starting Material | 4-Hydroxypyridine |
| Final Product | 4-Hydroxy-3-nitropyridine |
| Yield | 76% |
| Purity (KF) | 0.25% |
| ¹H NMR (400 MHz, DMSO) | δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H) |
Alternative Synthetic Route: From Pyridine-N-Oxide
An alternative pathway to 4-hydroxy-3-nitropyridine involves the nitration of pyridine-N-oxide. This reaction yields 4-nitropyridine-N-oxide, which can then be converted to 4-hydroxy-3-nitropyridine-N-oxide.[5] Subsequent removal of the N-oxide group would provide the desired product. A detailed procedure for the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide has been described.[4]
References
- 1. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
- 2. 4-Hydroxy-3-nitropyridine (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. sciencemadness.org [sciencemadness.org]
An In-Depth Technical Guide to 4-Nitropyridin-3-ol: Properties, Synthesis, and Applications
This technical guide offers a comprehensive overview of 4-Nitropyridin-3-ol, a heterocyclic compound with significant potential for researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties, synthesis, reactivity, and applications of this versatile molecule, providing expert insights grounded in scientific principles.
The Strategic Importance of the Nitropyridine Scaffold
The pyridine ring is a cornerstone of many pharmaceutical and agrochemical compounds. The introduction of a nitro group, a powerful electron-withdrawing moiety, significantly alters the electronic properties of the pyridine nucleus. This modification in this compound, coupled with the presence of a hydroxyl group, creates a unique chemical entity with distinct reactivity and potential as a versatile building block in organic synthesis.[1][2] The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group governs the molecule's reactivity, making it a valuable intermediate for the synthesis of a wide array of substituted pyridines.
Physicochemical Characteristics
A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O₃ | [3] |
| Molecular Weight | 140.10 g/mol | [3] |
| CAS Number | 13505-06-1 | [3] |
| Appearance | Pale yellow crystalline or powdery solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents. |
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of this compound is typically achieved through the nitration of 3-hydroxypyridine. This established protocol provides a reliable method for its preparation.
Step-by-Step Synthesis Protocol
Materials:
-
3-Hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3-hydroxypyridine in concentrated sulfuric acid.
-
Nitration: Slowly add fuming nitric acid to the solution, maintaining the temperature between 0-10 °C.
-
Reaction: Stir the mixture at 0-10 °C for several hours, then allow it to warm to room temperature and continue stirring.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Isolation: Collect the precipitate by filtration and wash with cold distilled water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Molecular Structure of 4-Nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Nitropyridin-3-ol (also known as 3-Hydroxy-4-nitropyridine or 4-Nitro-3-pyridinol). This document summarizes key quantitative data, details experimental protocols, and visualizes related chemical processes to support research and development activities.
Core Molecular Properties
This compound is a heterocyclic compound with the molecular formula C₅H₄N₂O₃. It possesses a molecular weight of 140.10 g/mol . This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized as an intermediate in the synthesis of more complex biologically active molecules.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O₃ | [2] |
| Molecular Weight | 140.10 g/mol | [2][3] |
| CAS Number | 5435-54-1 | [2][3][4] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 285 °C (decomposes) | [4] |
| pKa | 0.13 ± 0.14 (Predicted) | [4] |
| LogP | 0.6954 | [3] |
Synthesis of this compound
A common synthetic route to this compound is through the nitration of 4-hydroxypyridine.[2][4]
Experimental Protocol: Nitration of 4-Hydroxypyridine
Materials:
-
4-Hydroxypyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice water
-
Acetone
-
Water
Procedure:
-
Under a nitrogen atmosphere, add 4-hydroxypyridine (300 g, 3.15 mol) in batches to a 20 L flask containing concentrated sulfuric acid (1500 mL).
-
Prepare a nitration mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Carefully transfer the nitration mixture to the 20 L reactor containing the 4-hydroxypyridine solution.
-
Heat the reaction mixture to 60-70 °C for 3 hours.
-
Allow the mixture to cool to room temperature over 16 hours.
-
Pour the reaction mixture into 10 L of ice water.
-
The crude product is collected and stirred in acetone (6600 mL) for 1.5 hours.
-
Filter the mixture and dry the solid to obtain the crude product.
-
Slurry the crude 4-hydroxy-3-nitropyridine (623.6 g) in water (1250 mL) for 60 minutes to remove residual inorganic materials.
-
Filter the slurry and dry the solid for 72 hours to yield 4-hydroxy-3-nitropyridine (334.4 g, 76% yield).[4]
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400 MHz. The following chemical shifts (δ) and coupling constants (J) were observed:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.88 | s | - | H-2 |
| 7.85 | d | 6 | H-6 |
| 6.58 | d | 6 | H-5 |
Reference: [4]
Potential Biological Significance
While specific signaling pathways involving this compound are not yet fully elucidated, the broader class of nitropyridines has been shown to exhibit diverse biological activities. Nitric oxide (NO), a related signaling molecule, is a key messenger in various physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses. NO signaling often involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase G (PKG). This pathway can lead to effects such as smooth muscle relaxation.
Furthermore, nitrated nucleotides, such as 8-nitro-cGMP, are emerging as important players in redox signaling pathways in both animals and plants.[5] These molecules can modulate cellular processes through electrophilic interactions. Given the structural similarities, it is plausible that this compound or its metabolites could interact with components of these or other signaling cascades. The nitro group, in particular, is a key feature of many biologically active compounds.[6]
Conclusion
This compound is a synthetically accessible compound with potential for further investigation in drug development. This guide provides foundational data on its molecular structure and a reliable synthesis protocol. While its specific biological roles are yet to be fully understood, the broader context of nitropyridine and nitric oxide signaling suggests promising avenues for future research. Further studies are warranted to elucidate its complete spectroscopic profile, crystal structure, and potential interactions with biological signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Hydroxy-3-nitropyridine (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
- 5. Frontiers | Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants [frontiersin.org]
- 6. The Chemical Biology of Nitric Oxide. Implications in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Nitropyridin-3-ol (CAS 13505-06-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridin-3-ol, identified by the CAS number 13505-06-1, is a nitro-substituted aromatic heterocyclic compound. Its chemical structure, featuring both a hydroxyl and a nitro group on a pyridine ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its background, properties, synthesis, and potential applications, with a focus on its relevance to the pharmaceutical and agrochemical industries. While specific biological activity for this compound is not extensively documented in publicly available literature, the broader class of nitropyridines is recognized for a wide range of biological effects, positioning this compound as a valuable scaffold for further investigation and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data has been compiled from various chemical supplier databases.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Hydroxy-4-nitropyridine, 4-Nitro-3-pyridinol | N/A |
| CAS Number | 13505-06-1 | N/A |
| Molecular Formula | C₅H₄N₂O₃ | N/A |
| Molecular Weight | 140.10 g/mol | N/A |
| Appearance | Pale yellow to yellow crystalline powder | N/A |
| Melting Point | 285 °C (decomposes) | [1] |
| Boiling Point | 351.8 ± 22.0 °C at 760 mmHg | N/A |
| Density | 1.5 ± 0.1 g/cm³ | N/A |
| Flash Point | 166.6 ± 22.3 °C | N/A |
| SMILES | O=N(=O)c1cnccc1O | N/A |
| InChI Key | BVXHEFWTMMZHDG-UHFFFAOYSA-N | N/A |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic nitration of 3-hydroxypyridine. Various nitrating agents and reaction conditions have been reported in patent literature for similar compounds. A general experimental protocol is outlined below.
General Experimental Protocol: Nitration of 3-Hydroxypyridine
This protocol is a generalized procedure based on methods described for the synthesis of related nitropyridine derivatives.[2] Researchers should optimize conditions for their specific laboratory setup and scale.
Materials:
-
3-Hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization
-
Deionized Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 3-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Slowly add the nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid, or solid potassium nitrate) to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate solution) until the pH is neutral or slightly basic. This should be done in an ice bath to control the exothermic reaction.
-
Isolation of Product: The product may precipitate out of the solution upon neutralization. If so, it can be collected by filtration, washed with cold water, and dried.
-
Extraction (if necessary): If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of nitropyridines has been extensively investigated as precursors for various biologically active molecules.[2] The nitro group can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Nitropyridine derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including:
-
Anticancer: As intermediates in the synthesis of kinase inhibitors.
-
Antiviral: As precursors for HIV-1 integrase inhibitors.[2]
-
Antibacterial and Antifungal: The nitropyridine moiety is found in various antimicrobial agents.[2]
-
Central Nervous System (CNS) Activity: Used in the development of CNS-depressants.[2]
Given its structure, this compound is a valuable starting material for generating libraries of compounds for drug discovery screening. The hydroxyl group offers a site for etherification or esterification, while the nitro group can be reduced to an amine, which can then be further functionalized.
General Role in Bioactive Compound Synthesis
Caption: Role of this compound as a precursor in bioactive molecule synthesis.
Safety Information
This compound should be handled with care in a laboratory setting. The following is a summary of general safety precautions. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier.
| Hazard Statement | Precautionary Statement |
| May be harmful if swallowed. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. While direct biological data for this specific compound is scarce, its structural features and the known activities of the broader nitropyridine class make it a compelling starting point for the synthesis of novel bioactive compounds. Further research into the specific biological effects and potential therapeutic applications of this compound and its derivatives is warranted. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their future investigations.
References
A Historical Perspective on the Discovery of 3-Hydroxynitropyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of scientific discovery is often a winding path of incremental advancements, and the history of 3-hydroxynitropyridines is no exception. These deceptively simple heterocyclic compounds have emerged from relative obscurity in early organic chemistry to become crucial building blocks in modern medicinal chemistry, most notably as key intermediates in the synthesis of targeted cancer therapies such as crizotinib. This technical guide provides a comprehensive historical perspective on the discovery and synthesis of 3-hydroxynitropyridines, offering a deep dive into the foundational experimental work that paved the way for their contemporary applications. We will explore the pioneering synthetic methodologies, present key quantitative data from seminal publications, and visualize the logical progression of these early chemical transformations.
The Dawn of Pyridine Chemistry: Early Synthetic Endeavors
The story of 3-hydroxynitropyridines begins with the broader exploration of pyridine chemistry. While pyridine itself was first isolated from coal tar in the mid-19th century, the controlled synthesis of its derivatives posed a significant challenge to early organic chemists. The electronic nature of the pyridine ring, being electron-deficient, makes it inherently resistant to electrophilic substitution reactions, the cornerstone of aromatic chemistry at the time.
A pivotal moment in pyridine synthesis arrived with the work of Arthur Rudolf Hantzsch in 1881, who developed a versatile method for constructing the pyridine ring from readily available starting materials. Although not directly related to 3-hydroxynitropyridines, the Hantzsch synthesis and other early methods laid the essential groundwork for the systematic investigation of pyridine derivatives.
The First Forays into 3-Hydroxynitropyridines: The Nitration of 3-Hydroxypyridine
The most direct and historically significant route to 3-hydroxynitropyridines is the electrophilic nitration of 3-hydroxypyridine. The hydroxyl group at the 3-position acts as an activating group, directing incoming electrophiles to the ortho and para positions (2, 4, and 6 positions). However, the strong electron-withdrawing effect of the pyridine nitrogen complicates this reaction, often requiring harsh conditions.
One of the earliest and most frequently cited methods for the synthesis of 3-hydroxy-2-nitropyridine was detailed by Wulff and his contemporaries in 1967.[1] Their approach involved the direct nitration of 3-hydroxypyridine using a mixture of concentrated sulfuric acid and concentrated nitric acid, commonly known as mixed acid.[1] This aggressive nitrating agent was necessary to overcome the inherent unreactivity of the pyridine ring.
Table 1: Early Reported Syntheses of 3-Hydroxy-2-nitropyridine
| Publication (Year) | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Wulff et al. (1967) | 3-Hydroxypyridine | Conc. H₂SO₄, Conc. HNO₃ | < 30 °C | Not explicitly stated in secondary sources | 69-71 |
| Chinese Patent (2014) | 3-Hydroxypyridine | Nitrate, Conc. H₂SO₄ | Heating | Not explicitly stated in secondary sources | - |
| ChemicalBook | 3-Hydroxypyridine | KNO₃, Acetic Anhydride | 45 °C | 81 | - |
Note: Detailed quantitative data from the original 1967 publication by Wulff et al. were not available in the immediate search results. The data presented is a compilation from secondary sources and later patents that reference this foundational work.
Experimental Protocols: A Glimpse into Historical Methodologies
The experimental protocols of the mid-20th century, while effective, often involved procedures and safety considerations that differ from modern practices. Below is a generalized protocol for the synthesis of 3-hydroxy-2-nitropyridine based on the available historical descriptions.
Synthesis of 3-Hydroxy-2-nitropyridine via Mixed Acid Nitration (Conceptual Reconstruction)
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooling bath, concentrated sulfuric acid is carefully cooled. Concentrated nitric acid is then added portion-wise, maintaining a low temperature to prevent premature decomposition of the nitric acid.
-
Dissolution of the Starting Material: 3-Hydroxypyridine is dissolved in a separate portion of concentrated sulfuric acid. This step is crucial as it protonates the pyridine nitrogen, further deactivating the ring but also rendering it soluble in the highly polar medium.
-
Nitration Reaction: The solution of 3-hydroxypyridine in sulfuric acid is slowly added to the pre-cooled nitrating mixture. The reaction temperature is strictly controlled, typically below 30°C, to minimize side reactions and ensure the selective introduction of a single nitro group.[1]
-
Workup and Isolation: Upon completion of the reaction, the mixture is poured onto crushed ice to quench the reaction and precipitate the product. The acidic solution is then carefully neutralized, often with a saturated solution of a weak base like sodium carbonate or sodium hydroxide.[2] The crude 3-hydroxy-2-nitropyridine is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent like ethanol or acetone.
The Evolution of Synthesis: Towards Milder and More Efficient Methods
The harsh conditions and environmental concerns associated with the use of mixed acid spurred the development of alternative, more benign nitrating agents. Later innovations, as described in various patents and chemical literature, introduced systems like metal nitrates (e.g., potassium nitrate) in the presence of acetic anhydride.[2][3] This method avoids the use of highly corrosive concentrated sulfuric and nitric acids, leading to a more environmentally friendly and potentially higher-yielding process.[1][4]
Synthesis of 3-Hydroxy-2-nitropyridine using Potassium Nitrate and Acetic Anhydride
-
Reaction Setup: 3-Hydroxypyridine, potassium nitrate, and a solvent such as ethyl acetate are combined in a reaction flask.[2]
-
Addition of Acetic Anhydride: Acetic anhydride is added to the mixture. The reaction of potassium nitrate with acetic anhydride in situ generates a milder nitrating species.
-
Reaction Conditions: The mixture is heated, for example, to 45°C, and stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography.[2]
-
Workup and Purification: The reaction mixture is cooled, and any inorganic salts are removed by filtration. The filtrate is then washed with a basic solution (e.g., saturated sodium hydroxide) to neutralize any remaining acids and then with water. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified. This method has been reported to achieve yields of up to 81%.[2]
Visualizing the Synthetic Logic: From Precursor to Product
The synthesis of 3-hydroxynitropyridines can be logically mapped as a series of transformations. The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described.
Figure 1: Synthetic pathways to 3-hydroxy-2-nitropyridine.
The Historical Context and Future Outlook
The initial impetus for the synthesis of 3-hydroxynitropyridines in the mid-20th century was likely driven by a fundamental interest in exploring the reactivity of the pyridine ring and the influence of substituents. These early investigations were crucial for building the foundational knowledge of heterocyclic chemistry.
Today, 3-hydroxynitropyridines are recognized as valuable intermediates in the pharmaceutical industry. Their utility in the synthesis of complex molecules like crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor, underscores the enduring legacy of this early synthetic work. The historical journey from challenging academic curiosities to vital components in life-saving medicines highlights the profound and often unforeseen impact of fundamental chemical research. As drug discovery continues to evolve, the demand for versatile and efficiently synthesized heterocyclic building blocks like 3-hydroxynitropyridines is only set to increase, ensuring their continued relevance in the years to come.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical characteristics, appearance, and relevant experimental data for the chemical compound 4-Nitropyridin-3-ol (CAS No: 13505-06-1). It is intended to serve as a technical resource for professionals engaged in chemical research and drug development. The information compiled herein is sourced from various chemical suppliers and databases.
Core Chemical Identity
This compound, also known by its synonyms 3-Hydroxy-4-nitropyridine and 4-Nitro-3-pyridinol, is a nitro-substituted pyridinol compound.[1] It is important to note the potential for keto-enol tautomerism in this molecule, where it can exist in equilibrium with its tautomer, 3-Nitro-1H-pyridin-4-one. This structural duality can influence its reactivity and spectroscopic properties.
Physical and Chemical Properties
The known physical and chemical data for this compound are summarized below. Data is aggregated from multiple sources to provide a comparative overview.
| Property | Value | Source(s) |
| CAS Number | 13505-06-1 | [1][2] |
| Molecular Formula | C₅H₄N₂O₃ | [1][2] |
| Molecular Weight | 140.10 g/mol | [1][2] |
| Appearance | Not explicitly stated, but related compounds are yellow to orange or yellow to beige crystalline solids. | [3][4] |
| Melting Point | ~280-285 °C (with decomposition) for its tautomer, 4-Hydroxy-3-nitropyridine. | [5][6] |
| Boiling Point | 382.1±22.0 °C (Predicted) for its tautomer, 4-Hydroxy-3-nitropyridine. | [7] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Purity | Typically available at ≥97% | [2] |
Experimental Protocols & Characterization
General Synthesis Approach
The synthesis of nitro-substituted pyridines often involves the nitration of a pyridine precursor. A plausible synthetic route to this compound would be the direct nitration of 3-Hydroxypyridine.
Illustrative Protocol:
-
Dissolution: Dissolve the starting material, 3-Hydroxypyridine, in a strong acid, typically concentrated sulfuric acid, under cooling in an ice bath to control the temperature.
-
Nitration: Add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, dropwise to the solution while maintaining a low temperature (e.g., 0-10°C).
-
Reaction: Allow the reaction to proceed at a controlled temperature for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The pH is then adjusted to neutral (pH 7) using a base, such as ammonia or sodium hydroxide, which typically causes the product to precipitate.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and dried under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., acetone or an alcohol-water mixture) to yield the pure this compound.[8][9]
Spectroscopic Characterization
Standard spectroscopic methods are employed to confirm the structure and purity of the final compound.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of hydrogen atoms. For the tautomer 4-hydroxy-3-nitropyridine, a ¹H NMR spectrum in DMSO-d₆ showed signals at δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), and 8.88 (s, 1H).[6]
-
¹³C NMR: Identifies the chemical environment of carbon atoms, confirming the carbon skeleton of the molecule.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretching (for the alcohol group, ~3200-3600 cm⁻¹)
-
Aromatic C-H stretching (~3000-3100 cm⁻¹)
-
C=C and C=N stretching in the pyridine ring (~1400-1600 cm⁻¹)
-
Asymmetric and symmetric N-O stretching for the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively).
-
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull.
-
-
Mass Spectrometry (MS):
-
UV-Visible (UV-Vis) Spectroscopy:
-
Provides information about the electronic transitions within the molecule. Aromatic and nitro-containing compounds typically exhibit strong absorption in the UV region. The analysis involves dissolving a sample in a suitable solvent (e.g., ethanol, methanol) and measuring its absorbance across a range of wavelengths.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and analysis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Pyridinamine, 3-nitro- [chembk.com]
- 4. Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5 For Sale with Good Price [bailongpharm.net]
- 5. 4-Hydroxy-3-nitropyridine, 95% | Fisher Scientific [fishersci.ca]
- 6. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. lehigh.edu [lehigh.edu]
4-Nitropyridin-3-ol: A Technical Guide for the Synthetic Chemist
Abstract
This technical guide provides a comprehensive overview of 4-Nitropyridin-3-ol, a functionalized pyridine derivative with significant potential as a precursor in organic synthesis. While not as extensively documented as some of its isomers, the strategic placement of the nitro and hydroxyl groups on the pyridine ring imparts unique reactivity that can be exploited for the synthesis of complex heterocyclic systems. This document outlines the plausible synthetic routes to this compound, delves into its predicted chemical reactivity based on established principles and data from analogous structures, and explores its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the synthetic utility of substituted pyridines.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which are critical for its biological activity and pharmacokinetic profile.[1] Nitro-substituted pyridines, in particular, are valuable intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the ring for certain transformations and also serves as a versatile handle for further functionalization.[2][3]
This compound, with its vicinal hydroxyl and nitro functionalities, presents an intriguing combination of electronic effects. The hydroxyl group is an electron-donating group, while the nitro group is strongly electron-withdrawing. This electronic interplay is expected to influence the regioselectivity of its reactions, making it a potentially valuable, though underutilized, building block for the synthesis of novel heterocyclic compounds.
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not abundantly available in the literature, a highly plausible synthetic route can be extrapolated from the known chemistry of pyridine nitration. The direct nitration of 3-hydroxypyridine is the most logical approach.
Proposed Synthetic Protocol: Nitration of 3-Hydroxypyridine
The synthesis of the isomeric 3-hydroxy-2-nitropyridine has been reported via the nitration of 3-hydroxypyridine using potassium nitrate in concentrated sulfuric acid.[4] A similar strategy is expected to yield a mixture of nitrated isomers, including the desired this compound.
Reaction Scheme:
Caption: Proposed synthesis of this compound via nitration of 3-hydroxypyridine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-hydroxypyridine in concentrated sulfuric acid under cooling in an ice bath. The protonation of the pyridine nitrogen deactivates the ring towards electrophilic substitution, but the strong activating effect of the hydroxyl group should still allow for nitration.
-
Nitration: Slowly add anhydrous potassium nitrate (KNO₃) in portions to the cooled solution, maintaining a low temperature. The in situ generation of the nitronium ion (NO₂⁺) will occur.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 40-60°C) for several hours to ensure complete reaction.[4]
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base, such as solid sodium bicarbonate or concentrated ammonia water, to a pH of approximately 5-7.[4][5]
-
Isolation: The product, being a solid, is expected to precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product will likely be a mixture of isomers. Purification can be achieved by recrystallization or column chromatography to isolate the this compound.
Causality Behind Experimental Choices:
-
Sulfuric Acid as Solvent: Sulfuric acid serves both as a solvent and as a protonating agent for the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.
-
Potassium Nitrate as Nitrating Agent: Using KNO₃ is often safer and easier to handle than fuming nitric acid, as it allows for a more controlled generation of the nitronium ion.[4]
-
Controlled Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature during the addition of the nitrating agent is crucial to prevent runaway reactions and minimize the formation of byproducts.
-
Neutralization: Careful neutralization is necessary to deprotonate the product and facilitate its precipitation from the aqueous solution.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 13505-06-1 | [6] |
| Molecular Formula | C₅H₄N₂O₃ | [6] |
| Molecular Weight | 140.1 g/mol | [6] |
| Appearance | Expected to be a solid | - |
| Purity | ≥97% (commercially available) | [6] |
Predicted Spectroscopic Data:
A detailed experimental characterization would be necessary for definitive structural elucidation. However, based on the structure, the following spectroscopic features can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons bearing the nitro and hydroxyl groups will show characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the interplay of the hydroxyl and nitro groups on the pyridine ring.
Caption: Key reactivity sites of this compound.
Reactions at the Hydroxyl Group
The hydroxyl group at the 3-position can act as a nucleophile, allowing for conventional functionalization reactions such as:
-
O-Alkylation: Reaction with alkyl halides in the presence of a base will yield the corresponding 3-alkoxy-4-nitropyridine.
-
O-Acylation: Treatment with acyl chlorides or anhydrides will produce the 3-acyloxy-4-nitropyridine ester.
These reactions provide a straightforward way to introduce a variety of substituents at the 3-position, further diversifying the synthetic utility of this precursor.
Nucleophilic Aromatic Substitution (SNA r)
The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. In this compound, the nitro group at the 4-position makes this position highly susceptible to nucleophilic attack. The nitro group itself can act as a good leaving group in SNA r reactions.[7]
Potential SNA r Reactions:
-
Substitution with Amines: Reaction with primary or secondary amines could lead to the formation of 4-amino-pyridin-3-ol derivatives.
-
Substitution with Alkoxides: Treatment with alkoxides could yield 4-alkoxy-pyridin-3-ol derivatives.
-
Substitution with Thiolates: Reaction with thiolates would produce 4-(thioether)-pyridin-3-ol derivatives.
The ease of these substitutions would depend on the reaction conditions and the nature of the nucleophile.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni).
-
Metal/Acid Reduction: Using metals like Fe, Sn, or Zn in the presence of an acid (e.g., HCl).
The resulting 4-aminopyridin-3-ol is a valuable bifunctional intermediate. The amino group can be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions, or through acylation to form amides.
Potential Applications in Heterocyclic Synthesis
The diverse reactivity of this compound makes it a promising precursor for the synthesis of various heterocyclic systems. For instance, the 4-aminopyridin-3-ol derivative could be used in condensation reactions to form fused heterocyclic rings, such as imidazo[4,5-c]pyridines or oxazolo[4,5-c]pyridines, which are scaffolds of interest in medicinal chemistry.
Safety and Handling
As with any nitroaromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related nitropyridine derivatives are known to be irritants and potentially toxic.
General Safety Recommendations:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound, while not a widely utilized precursor, holds significant untapped potential in organic synthesis. Its synthesis is plausibly achievable through the nitration of 3-hydroxypyridine. The strategic positioning of the hydroxyl and nitro groups provides multiple avenues for functionalization, including reactions at the hydroxyl group, nucleophilic substitution of the nitro group, and reduction of the nitro group to an amine. These transformations open the door to a wide range of substituted pyridine derivatives and fused heterocyclic systems that are of interest to the pharmaceutical and materials science industries. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 5. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
Theoretical Modeling of Substituted Nitropyridine Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant interest in various scientific and industrial fields. The presence of the electron-withdrawing nitro group and the pyridine ring's inherent electronic properties, combined with the diverse functionalities that can be introduced through substitution, give rise to a wide array of chemical and physical characteristics. These properties make them valuable scaffolds in drug discovery, with applications as anticancer, antimicrobial, and kinase inhibitors, as well as in materials science, particularly in the realm of nonlinear optics.[1]
The ability to predict and understand the properties of substituted nitropyridines at a molecular level is crucial for the rational design of new molecules with desired functionalities. Theoretical modeling, encompassing a range of computational techniques, has emerged as an indispensable tool in this endeavor. This technical guide provides an in-depth overview of the theoretical modeling of substituted nitropyridine properties, with a focus on computational methods, structure-property relationships, and their applications in drug development. It also includes detailed experimental protocols for the synthesis and characterization of these compounds, presented alongside the theoretical frameworks to offer a holistic perspective for researchers.
Theoretical Modeling Approaches
The prediction of molecular properties through computational methods is a cornerstone of modern chemical research. For substituted nitropyridines, several theoretical approaches are employed to elucidate their electronic structure, reactivity, and potential biological activity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is a powerful tool for calculating a wide range of molecular properties of substituted nitropyridines with a good balance between accuracy and computational cost.
Key properties calculated using DFT include:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties:
-
HOMO-LUMO Energies and Gap: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's electronic behavior. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation.[3][4]
-
Dipole Moment: Provides information about the molecule's polarity.
-
Electron Density Distribution and Molecular Electrostatic Potential (MEP): These are used to identify electron-rich and electron-deficient regions of the molecule, which is important for predicting sites of electrophilic and nucleophilic attack.
-
-
Spectroscopic Properties:
-
UV/Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which can be correlated with experimental UV/Vis absorption spectra.
-
Vibrational Frequencies: Calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.
-
-
Thermodynamic Properties: Heats of formation and bond dissociation energies can be calculated to assess the stability of different isomers and conformers.[5]
A typical workflow for DFT calculations is illustrated below.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. learn.schrodinger.com [learn.schrodinger.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
The Pivotal Role of 4-Nitropyridin-3-ol in Pharmaceutical Research: A Precursor to Innovation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Nitropyridin-3-ol, also known as 4-hydroxy-3-nitropyridine, is a versatile heterocyclic compound that serves as a critical starting material and intermediate in the synthesis of a variety of biologically active molecules. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders and in advanced diagnostic imaging. This document provides a detailed overview of the applications of this compound in pharmaceutical research, focusing on its role as a precursor to the approved drug Amifampridine and the widely used PET imaging agent PBR28. Detailed experimental protocols for the synthesis of these key compounds are also presented.
Application 1: Synthesis of Amifampridine (3,4-Diaminopyridine) for Lambert-Eaton Myasthenic Syndrome
Background:
Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that impairs communication between nerves and muscles, leading to muscle weakness.[1][2] this compound is a key precursor in several synthetic routes to Amifampridine. The synthesis typically involves the reduction of the nitro group and the conversion of the hydroxyl group to an amine.
Mechanism of Action:
In LEMS, autoantibodies attack voltage-gated calcium channels on presynaptic nerve terminals, reducing the influx of calcium and consequently the release of the neurotransmitter acetylcholine.[2][3] Amifampridine blocks voltage-gated potassium channels in the presynaptic membrane.[3][4][5] This blockade prolongs the depolarization of the nerve terminal, which in turn increases the open time of the remaining functional calcium channels. The enhanced calcium influx facilitates the release of acetylcholine into the synaptic cleft, thereby improving neuromuscular transmission and muscle strength.[3][4][5]
Signaling Pathway Diagram:
Caption: Mechanism of action of Amifampridine in LEMS.
Experimental Protocol: Synthesis of 3,4-Diaminopyridine (Amifampridine)
This protocol describes a common method for the synthesis of 3,4-diaminopyridine starting from a 4-aminopyridine precursor, which can be derived from this compound.
Materials:
-
4-Aminopyridine
-
Nitrating agent (e.g., fuming nitric acid, potassium nitrate/sulfuric acid)
-
Solvent (e.g., concentrated sulfuric acid)
-
Reducing agent (e.g., Palladium on carbon (Pd/C), hydrogen gas, tin(II) chloride)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Organic solvents for extraction (e.g., ethyl acetate, methanol, THF)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine
-
Cool a flask containing concentrated sulfuric acid in an ice bath to 0°C.
-
Slowly add 4-aminopyridine to the cooled sulfuric acid while stirring.
-
Gradually add the nitrating agent (e.g., fuming nitric acid) dropwise to the mixture, ensuring the temperature remains below 30°C.
-
After the addition is complete, warm the reaction mixture to 70°C and maintain for 24 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the solution by adding a base (e.g., potassium carbonate) until the pH reaches 10.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 4-amino-3-nitropyridine.
Step 2: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine
-
Dissolve 4-amino-3-nitropyridine in a mixture of methanol and THF.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at 10°C for 24 hours.
-
Monitor the reaction for the uptake of 3 equivalents of hydrogen.
-
Once the reaction is complete, filter off the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 3,4-diaminopyridine.[6]
Data Presentation:
| Compound | Indication | Recommended Initial Dose | Maximum Daily Dose |
| Amifampridine | Lambert-Eaton Myasthenic Syndrome | 15 mg daily (in 3 divided doses) | 80 mg |
Application 2: Synthesis of [¹¹C]PBR28 for PET Imaging of Neuroinflammation
Background:
[¹¹C]PBR28 is a second-generation radioligand used in Positron Emission Tomography (PET) to image the 18 kDa translocator protein (TSPO).[7] TSPO is located on the outer mitochondrial membrane and is overexpressed in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation in various neurological diseases, including Alzheimer's disease and multiple sclerosis.[7][8] 4-Chloro-3-nitropyridine, a direct derivative of this compound, is a key starting material for the synthesis of the PBR28 precursor.
Mechanism of Application:
[¹¹C]PBR28 is a high-affinity ligand for TSPO.[9] When administered intravenously, it crosses the blood-brain barrier and binds to TSPO. The positron-emitting carbon-11 isotope allows for the in vivo visualization and quantification of TSPO density using PET imaging.[7] Increased uptake of [¹¹C]PBR28 in specific brain regions indicates areas of active neuroinflammation.
Experimental Workflow Diagram:
Caption: Experimental workflow for [¹¹C]PBR28 PET imaging.
Experimental Protocol: Synthesis of PBR28 Precursor and PBR28
This protocol outlines the synthesis of the non-radiolabeled PBR28 and its precursor, starting from 4-chloro-3-nitropyridine.
Materials:
-
4-Chloro-3-nitropyridine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
o-Anisaldehyde
-
Sodium borohydride (NaBH₄)
-
Acetyl chloride
-
Solvents (e.g., Methanol, Dichloromethane)
Procedure:
Step 1: Synthesis of 3-Nitro-4-phenoxypyridine
-
To a solution of 4-chloro-3-nitropyridine in a suitable solvent, add phenol and potassium carbonate.
-
Stir the mixture at room temperature to facilitate the displacement of the chloride with phenol.
-
After the reaction is complete, extract the product with an organic solvent and purify to obtain 3-nitro-4-phenoxypyridine.[10][11]
Step 2: Synthesis of 4-Phenoxy-3-pyridinamine
-
Dissolve 3-nitro-4-phenoxypyridine in methanol.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Reflux the mixture to reduce the nitro group to an amine.
-
After completion, concentrate the solution and adjust the pH to basic to precipitate the product.
-
Filter and dry the solid to yield 4-phenoxy-3-pyridinamine.[10][11]
Step 3: Synthesis of N-(2-methoxybenzyl)-4-phenoxypyridin-3-amine
-
Condense 4-phenoxy-3-pyridinamine with o-anisaldehyde in methanol.
-
Reduce the resulting imine in situ with sodium borohydride to afford N-(2-methoxybenzyl)-4-phenoxypyridin-3-amine.[10]
Step 4: Synthesis of PBR28 (N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide)
-
Dissolve N-(2-methoxybenzyl)-4-phenoxypyridin-3-amine in dichloromethane.
-
Add acetyl chloride to the solution to acetylate the secondary amine.
-
Purify the crude product to obtain PBR28.[10]
Data Presentation:
| Ligand | Target | Binding Affinity (Ki) | Application |
| PBR28 | Translocator Protein (TSPO) | ~4 nM (High-affinity binders) | PET imaging of neuroinflammation |
| ~200 nM (Low-affinity binders) |
Note: Binding affinity of PBR28 is subject to a genetic polymorphism (rs6971) in the TSPO gene, resulting in high-affinity, mixed-affinity, and low-affinity binders in the human population.[9][12]
This compound and its immediate derivatives are indispensable building blocks in modern pharmaceutical research. Their utility is demonstrated in the synthesis of both therapeutic agents like Amifampridine, which provides significant clinical benefit to patients with LEMS, and sophisticated diagnostic tools such as [¹¹C]PBR28, which enables the non-invasive study of neuroinflammatory processes. The protocols and data presented herein underscore the importance of this precursor in advancing both treatment and understanding of complex diseases.
References
- 1. Amifampridine - Wikipedia [en.wikipedia.org]
- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amifampridine phosphate? [synapse.patsnap.com]
- 4. What is the mechanism of Amifampridine? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Facebook [cancer.gov]
- 8. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully automated synthesis and initial PET evaluation of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitropyridin-3-ol as a Potential Intermediate for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 4-Nitropyridin-3-ol and its derivatives as intermediates in the synthesis of novel agrochemicals. While direct synthesis pathways from this compound to commercial agrochemicals are not extensively documented in publicly available literature, the nitropyridine scaffold is a crucial component in a variety of bioactive molecules, including fungicides, herbicides, and insecticides.[1][2] This document presents a representative synthetic protocol for a potential fungicidal agent based on a nitropyridine carboxamide structure, a class of agrochemicals known for their potent activity.[3]
The proposed synthesis utilizes a closely related intermediate, 4-chloro-2-amino-3-nitropyridine, which can be conceptually derived from the functionalization of a nitropyridinol core. The target molecule, a hypothetical N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, serves as an exemplar for this class of compounds.
Hypothetical Agrochemical Profile: "Fungicidex"
"Fungicidex" is a conceptual broad-spectrum fungicide. Its chemical structure, featuring a pyridine carboxamide core, suggests a probable mechanism of action as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3] SDHI fungicides disrupt the fungal mitochondrial respiratory chain, leading to the cessation of energy production and eventual cell death.[2][4]
Table 1: Representative Fungicidal Efficacy of "Fungicidex"
The following table presents hypothetical, yet realistic, efficacy data for "Fungicidex" against a range of common plant pathogenic fungi, based on the known activity of pyridine carboxamide fungicides.[3][5]
| Fungal Pathogen | Common Name | Host Plant(s) | Hypothetical EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Tomatoes | 0.75 |
| Mycosphaerella fijiensis | Black Sigatoka | Banana | 0.50 |
| Septoria tritici | Septoria Leaf Blotch | Wheat | 1.20 |
| Alternaria solani | Early Blight | Potatoes, Tomatoes | 2.50 |
| Sclerotinia sclerotiorum | White Mold | Soybeans, Canola, Sunflowers | 1.80 |
Experimental Protocols
The following section provides a detailed, multi-step protocol for the laboratory-scale synthesis of N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide ("Fungicidex"). The synthesis starts from the commercially available 4-chloro-2-aminopyridine.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of "Fungicidex".
Step 1: Synthesis of 4-Chloro-2-amino-3-nitropyridine
This protocol is adapted from established procedures for the nitration of aminopyridines.[1]
Materials:
-
4-Chloro-2-aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 g of 4-chloro-2-aminopyridine to 50 mL of concentrated sulfuric acid. Stir until all solids are dissolved, maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by carefully adding 6 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-chloro-2-aminopyridine over a period of 30-45 minutes, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-chloro-2-amino-3-nitropyridine.
Step 2: Synthesis of N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide ("Fungicidex")
This procedure describes the acylation of the amino group to form the final amide product.[1]
Materials:
-
4-Chloro-2-amino-3-nitropyridine (from Step 1)
-
Cyclopropanecarbonyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 8.7 g of 4-chloro-2-amino-3-nitropyridine in 100 mL of anhydrous dichloromethane.
-
Add 7.0 mL of anhydrous triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add 5.5 g of cyclopropanecarbonyl chloride dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture sequentially with 50 mL of water, 50 mL of 1M HCl, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the final product, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide.
Mechanism of Action: SDHI Fungicides
Pyridine carboxamides, the class to which "Fungicidex" belongs, typically function by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[2][3][4]
Signaling Pathway Diagram:
Caption: Inhibition of the mitochondrial respiratory chain by an SDHI fungicide.
The inhibition of SDH blocks the oxidation of succinate to fumarate, which has two major consequences for the fungal cell:
-
Interruption of the Electron Transport Chain: The flow of electrons to Complex III is halted, preventing the generation of the proton gradient necessary for ATP synthesis.[2]
-
Disruption of the TCA Cycle: The blockage of this key step in the central metabolic cycle disrupts the production of reducing equivalents (NADH, FADH₂) and metabolic precursors.[4]
This dual impact leads to a rapid depletion of cellular energy (ATP) and ultimately results in the death of the fungal pathogen.[6][7] The specificity of SDHI fungicides for fungal enzymes over those of the host plant contributes to their utility in agriculture.
References
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungicidal drugs induce a common oxidative-damage cellular death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nitration of 4-Hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of 4-hydroxypyridine is a crucial reaction in synthetic organic chemistry, providing the key intermediate 4-hydroxy-3-nitropyridine. This product serves as a versatile precursor for the synthesis of various substituted pyridines, which are significant structural motifs in many pharmaceutical compounds and agrochemicals. The introduction of a nitro group onto the pyridine ring activates it for further nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives. This document provides a detailed experimental protocol for the nitration of 4-hydroxypyridine, including reaction conditions, purification methods, and characterization data.
Data Presentation
A summary of the quantitative data for the synthesis of 4-hydroxy-3-nitropyridine is presented in the table below. This data is based on a typical laboratory-scale synthesis.[1]
| Parameter | Value |
| Starting Material | 4-Hydroxypyridine |
| Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid |
| Product | 4-Hydroxy-3-nitropyridine |
| Yield | 76% |
| Melting Point | 285 °C (decomposes) |
| Appearance | Solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H) |
Experimental Protocol
This protocol details the nitration of 4-hydroxypyridine to produce 4-hydroxy-3-nitropyridine.
Materials:
-
4-Hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Acetone
Equipment:
-
20 L reaction flask
-
Nitrogen inlet
-
Stirring apparatus
-
Heating mantle
-
Cooling bath
-
Buchner funnel and filter flask
-
Drying oven
Procedure:
1. Reaction Setup:
- In a 20 L flask under a nitrogen atmosphere, cautiously add 1500 mL of concentrated sulfuric acid.
- Begin stirring the sulfuric acid and cool the flask in an ice bath.
- Slowly and carefully add 300 g (3.15 mol) of 4-hydroxypyridine to the stirred sulfuric acid in batches, ensuring the temperature is controlled.
2. Preparation of Nitrating Mixture:
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with constant stirring and cooling.
3. Nitration Reaction:
- Carefully transfer the prepared nitrating mixture to the reaction flask containing the 4-hydroxypyridine solution.
- Heat the reaction mixture to a temperature between 60°C and 70°C.
- Maintain this temperature for 3 hours with continuous stirring.
- After 3 hours, turn off the heat and allow the reaction mixture to cool to room temperature over a period of 16 hours.
4. Work-up and Isolation:
- Pour the cooled reaction mixture into 10 L of ice water with vigorous stirring.
- A precipitate of the crude product will form.
- Collect the solid precipitate by filtration using a Buchner funnel.
5. Purification:
- Wash the collected solid with water to remove residual inorganic impurities.
- To further purify, stir the crude product in 6600 mL of acetone for 1.5 hours.
- Filter the solid and dry it in an oven for 16 hours to obtain the crude 4-hydroxy-3-nitropyridine.
- For removal of any remaining inorganic residues, slurry the crude product (623.6 g) in 1250 mL of water for 60 minutes.
- Filter the purified product and dry it for 72 hours to yield 334.4 g of 4-hydroxy-3-nitropyridine, which corresponds to a 76% yield.[1]
Characterization: The structure of the final product, 4-hydroxy-3-nitropyridine, can be confirmed by ¹H NMR spectroscopy. The expected signals in DMSO-d₆ are a doublet at δ 6.58 (J = 6 Hz, 1H), a doublet at δ 7.85 (J = 6 Hz, 1H), and a singlet at δ 8.88 (1H).[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the nitration of 4-hydroxypyridine.
Caption: Experimental workflow for the synthesis of 4-hydroxy-3-nitropyridine.
References
The Synthetic Utility of 4-Nitropyridin-3-ol: A Versatile Building Block in Organic Chemistry
For Immediate Release:
[City, State] – [Date] – 4-Nitropyridin-3-ol, a substituted pyridine derivative, is emerging as a valuable and versatile building block in organic synthesis. Its unique electronic and structural features, arising from the interplay between the hydroxyl and nitro groups on the pyridine ring, render it a key intermediate for the synthesis of a variety of more complex heterocyclic compounds. These derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and novel properties. This document provides detailed application notes and experimental protocols for the practical use of this compound in key synthetic transformations.
Application Notes
This compound, which exists in tautomeric equilibrium with 4-hydroxy-3-nitropyridine, serves as a readily available starting material for several important chemical modifications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group provides a handle for etherification and other functionalizations. The primary applications of this compound in organic synthesis are centered on the transformation of its hydroxyl group and the reduction of its nitro functionality.
Conversion to 4-Chloro-3-nitropyridine: A Gateway to Further Functionalization
One of the most valuable applications of this compound is its conversion to 4-chloro-3-nitropyridine. The introduction of a chlorine atom at the 4-position provides an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, thereby opening up a pathway to a wide array of 4-substituted-3-nitropyridine derivatives. This transformation is typically achieved by treating this compound with a chlorinating agent such as phosphorus oxychloride or phosphorus pentachloride.[1][2] A high-yielding protocol has been developed using phosphorus trichloride in toluene.[3]
The resulting 4-chloro-3-nitropyridine is a crucial intermediate for the synthesis of various compounds with potential pharmaceutical applications.[4] The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, allowing for the introduction of diverse functional groups at the 4-position.
O-Alkylation to Synthesize 3-Alkoxy-4-nitropyridines
The hydroxyl group of this compound can be readily alkylated to form 3-alkoxy-4-nitropyridine derivatives. This etherification is a key transformation for modifying the steric and electronic properties of the molecule. A common method for this conversion involves treatment with phosphorus pentachloride followed by an alcohol, such as ethanol, to yield the corresponding 4-alkoxy derivative.[1] This reaction proceeds via an in-situ formation of a more reactive intermediate, which is then readily attacked by the alcohol. These alkoxy derivatives can serve as intermediates in the synthesis of more complex heterocyclic systems.
Reduction of the Nitro Group to Access 4-Aminopyridin-3-ol
The nitro group of this compound can be reduced to an amino group, yielding 4-aminopyridin-3-ol. This transformation is fundamental in the synthesis of various biologically active molecules, as the introduction of an amino group provides a site for further derivatization, such as acylation, alkylation, and participation in coupling reactions. Standard reduction conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid systems (e.g., Fe/HCl or Sn/HCl), are generally effective for this purpose. The resulting 4-aminopyridin-3-ol is a valuable scaffold in medicinal chemistry.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Chloro-3-nitropyridine | This compound (3-Nitro-4-pyridinol) | Phosphorus trichloride (PCl₃) | Toluene | Reflux (110 °C), 16 hours | 99 | [3] |
| 4-Chloro-2,6-dimethyl-3-nitropyridine | 2,6-dimethyl-3-nitro-4-pyridone | Phosphorus oxychloride (POCl₃) | - | Reflux, 1.5 hours | 79 | [2] |
| 4-Ethoxy-3-nitropyridine | 4-Hydroxy-3-nitropyridine | Phosphorus pentachloride (PCl₅), Ethanol | - | - | - | [1] |
Note: A detailed experimental protocol with a specific yield for the synthesis of 4-ethoxy-3-nitropyridine from 4-hydroxy-3-nitropyridine was not found in the searched literature. The table indicates the reagents as mentioned in the available source.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-nitropyridine from this compound[3]
Materials:
-
3-Nitro-4-pyridinol (this compound)
-
Toluene
-
Phosphorus trichloride (PCl₃)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a suspension of 3-nitro-4-pyridinol (20 g, 143 mmol) in toluene (300 mL), slowly add phosphorus trichloride (65.7 g, 429 mmol) at 0 °C.
-
Gradually warm the reaction mixture to room temperature and then heat to reflux (110 °C).
-
Maintain the reflux for 16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Carefully pour the residue into ice water.
-
Adjust the pH of the aqueous solution to 10 with potassium carbonate.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the organic phase sequentially twice with water and once with brine.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-chloro-3-nitropyridine as a brown oil, which solidifies on standing.
Yield: 22.5 g (99%)
Characterization: Mass spectrum (electrospray positive ion mode) m/e 159 [M+H]⁺.
Visualizations
Caption: Synthetic workflow for the conversion of this compound to 4-chloro-3-nitropyridine.
Caption: Key synthetic transformations of this compound.
References
Application Notes and Protocols for the Chlorination of 4-Hydroxy-3-nitropyridine using Phosphorus Pentachloride (PCl₅)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 4-chloro-3-nitropyridine from 4-Hydroxy-3-nitropyridine using phosphorus pentachloride (PCl₅). 4-chloro-3-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This protocol includes a comprehensive description of the reaction procedure, safety precautions, materials, and work-up, as well as a summary of the physicochemical properties of the product.
Introduction
The conversion of a hydroxyl group on a pyridine ring to a chlorine atom is a fundamental transformation in heterocyclic chemistry, enabling further functionalization of the molecule. Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent widely used for this purpose. The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is subsequently displaced by a chloride ion. This protocol details the specific application of this reaction to 4-Hydroxy-3-nitropyridine to yield 4-chloro-3-nitropyridine, a key building block in medicinal chemistry.
Quantitative Data Summary
The following table summarizes the key quantitative data for the product, 4-chloro-3-nitropyridine.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | |
| Molecular Weight | 158.54 g/mol | |
| Melting Point | 35-50 °C | |
| Boiling Point | 246.5 °C at 760 mmHg | [1] |
| Appearance | Snuff color to brown powder | [1] |
| Mass Spectrum (m/z) | 159 [M+H]⁺ | [2] |
| ¹H NMR (Predicted) | δ 9.23 (s, 1H), 8.80 (d, J=5.4 Hz, 1H), 7.91 (d, J=5.4 Hz, 1H) | [1] |
| ¹³C NMR (Typical) | Aromatic region: ~120-160 ppm | |
| IR (Typical, cm⁻¹) | C=C, C=N stretching: ~1600-1400, C-Cl stretching: ~800-600 |
Experimental Protocol
Reaction Scheme:
Materials:
-
4-Hydroxy-3-nitropyridine (Substrate)
-
Phosphorus pentachloride (PCl₅) (Reagent)
-
Anhydrous Toluene (Solvent)
-
Ice
-
Potassium carbonate (K₂CO₃) solution (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) (for drying)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, and a fume hood are mandatory.
Safety Precautions:
Phosphorus pentachloride is a highly corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrochloric acid and phosphoric acid, and the reaction is highly exothermic.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[4] Ensure all glassware is dry before use.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Hydroxy-3-nitropyridine (e.g., 10.0 g, 71.4 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 150 mL) to the flask to create a suspension.
-
Reagent Addition: Carefully add phosphorus pentachloride (e.g., 17.8 g, 85.7 mmol, 1.2 equivalents) to the suspension in portions at room temperature under a nitrogen atmosphere. Note: The addition of PCl₅ may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. Caution: This step is highly exothermic and will release HCl gas. Perform in a fume hood.
-
Neutralize the aqueous solution to a pH of approximately 8-9 by the slow addition of a saturated potassium carbonate solution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Visualizations
Caption: Experimental workflow for the synthesis of 4-chloro-3-nitropyridine.
Caption: Simplified reaction pathway for the chlorination of 4-Hydroxy-3-nitropyridine.
References
- 1. 4-Chloro-3-nitropyridine, CAS No. 13091-23-1 - iChemical [ichemical.com]
- 2. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Vilsmeier reagent/POCl3 formation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
The Role of 4-Nitropyridin-3-ol in Advanced Material Science: Application Notes and Protocols
Disclaimer: The application of 4-Nitropyridin-3-ol in advanced material science is an emerging area of research. While its structural features suggest significant potential, detailed studies and specific application data are not extensively available in peer-reviewed literature. These notes are compiled based on existing knowledge of similar pyridine derivatives and general principles of materials science to guide researchers on its potential uses and methodologies.
Introduction
This compound, also known as 3-Hydroxy-4-nitropyridine (CAS 13505-06-1), is a heterocyclic compound featuring a pyridine ring functionalized with both a hydroxyl (-OH) and a nitro (-NO₂) group. This unique combination of an electron-donating hydroxyl group and a powerful electron-withdrawing nitro group creates a "push-pull" electronic structure. This structure is a key indicator for potential applications in advanced materials, particularly in fields requiring tailored electronic and optical properties such as functional polymers and nonlinear optics.[1][2]
The molecule's inherent polarity, hydrogen bonding capability (via the hydroxyl group), and reactivity make it a versatile building block for creating novel materials with enhanced thermal stability, durability, and specific optoelectronic functionalities.[1][2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 13505-06-1 | [1] |
| Molecular Formula | C₅H₄N₂O₃ | [1] |
| Molecular Weight | 140.10 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Storage Temperature | 0-8 °C | [1] |
| Synonyms | 3-Hydroxy-4-nitropyridine, 4-Nitro-3-pyridinol | [1] |
Potential Applications in Advanced Materials
Based on its chemical structure and the known applications of similar nitropyridine derivatives, this compound is a promising candidate for several areas of material science.
Functional Polymers and Coatings
The presence of a reactive hydroxyl group allows this compound to be chemically incorporated into various polymer backbones, such as polyesters, polyurethanes, or epoxies. This functionalization can impart specific properties to the bulk material.
-
Enhanced Thermal Stability: The rigid aromatic structure of the pyridine ring can increase the glass transition temperature (Tg) and thermal decomposition temperature of polymers.
-
Modified Electronic Properties: As an electron-deficient unit, the nitropyridine moiety can be used to create polymers with specific charge-transport characteristics, suitable for applications in organic electronics.[3]
-
Improved Durability: Incorporation into coatings may enhance resistance to environmental factors like UV degradation and chemical exposure.[2]
Nonlinear Optical (NLO) Materials
Molecules with strong intramolecular charge transfer, a characteristic of the "push-pull" system in this compound, are known to exhibit significant third-order nonlinear optical responses.[4] Such materials are critical for applications in photonics and optoelectronics, including:
-
Optical Limiting: Protecting sensitive optical sensors from high-intensity laser damage.
-
All-Optical Switching: Enabling the control of light with light for next-generation data processing.
-
Frequency Conversion: Generating new laser frequencies through processes like third-harmonic generation.
While direct quantitative NLO data for this compound is not available, theoretical studies on related molecules like 4-Methyl-3-nitropyridine-1-carbonitrile confirm that the nitropyridine scaffold possesses high hyperpolarizability, a key requirement for NLO activity.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis of nitropyridine derivatives and a conceptual workflow for their integration into functional materials.
Representative Synthesis: Two-Step Continuous Flow Synthesis of 4-Nitropyridine
Step 1: Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide
-
Prepare a solution of Pyridine N-oxide (e.g., 0.212 mol) dissolved in concentrated sulfuric acid (H₂SO₄).
-
Prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated H₂SO₄.
-
Using a continuous flow reactor system (e.g., PTFE tubing with syringe pumps), pump the two solutions to a mixing junction.
-
Maintain the reaction temperature in the flow reactor (e.g., 110-130 °C) to facilitate the nitration.
-
The output stream from the reactor is immediately mixed with ice water to quench the reaction and precipitate the product.
-
The 4-Nitropyridine N-oxide product is then isolated via continuous extraction.
Step 2: Reduction of 4-Nitropyridine N-oxide to 4-Nitropyridine
-
Dissolve the 4-Nitropyridine N-oxide intermediate in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of a reducing agent, such as phosphorus trichloride (PCl₃), in the same solvent.
-
Use a second flow reactor to mix the two solutions at a controlled temperature.
-
The reaction mixture is passed through the reactor to complete the deoxygenation.
-
The final product, 4-Nitropyridine, is obtained after solvent evaporation and purification from the output stream.
This continuous flow methodology minimizes the accumulation of potentially explosive nitration intermediates, making the process safer for scale-up.[5]
Visualization of Workflows
The following diagrams illustrate the logical steps involved in the synthesis and application of functional molecules in material science.
Caption: A generalized synthetic pathway for this compound.
Caption: Workflow for material integration and characterization.
Conclusion
This compound possesses the key structural and electronic attributes of a high-potential molecule for advanced material science. Its "push-pull" nature makes it a prime candidate for creating functional polymers with tailored electronic properties and for developing new nonlinear optical materials. However, the practical realization of these applications requires further dedicated research. Future work should focus on developing scalable synthesis protocols and, most importantly, on fabricating materials containing this compound to quantitatively measure its impact on their thermal, mechanical, and optoelectronic properties. Such studies will be crucial to unlock the full potential of this versatile chemical building block.
References
Application Notes and Protocols: 4-Nitropyridin-3-ol as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Nitropyridin-3-ol (also known as 3-Hydroxy-4-nitropyridine) as a versatile building block in the synthesis of complex organic molecules. This document details the synthesis of this compound and its subsequent conversion into key intermediates, which serve as foundational scaffolds in pharmaceutical and agrochemical research.
Introduction
This compound is a specialty pyridine derivative whose unique electronic and structural features make it a valuable starting material for the synthesis of a diverse range of functionalized heterocyclic compounds.[1] The presence of both a hydroxyl and a nitro group on the pyridine ring allows for a variety of chemical transformations, rendering it a strategic precursor for creating complex molecular architectures. Its derivatives are instrumental in the development of new pharmaceutical agents and agrochemicals.[2][3][4]
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 4-hydroxypyridine.[3] This process introduces a nitro group at the 3-position of the pyridine ring.
Experimental Protocol: Synthesis of this compound from 4-Hydroxypyridine
Materials:
-
4-Hydroxypyridine
-
Nitrating mixture (e.g., nitric acid/sulfuric acid)
-
Acetone
-
Water
Procedure:
-
Carefully add 4-hydroxypyridine to a cooled nitrating mixture with stirring.
-
After the addition is complete, allow the reaction to proceed, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction mixture by pouring it onto ice.
-
Neutralize the mixture to precipitate the crude product.
-
Filter the crude solid and wash with cold water.
-
The crude 4-hydroxy-3-nitropyridine can be purified by stirring in acetone, followed by filtration.
-
For further purification and removal of inorganic residues, the product can be slurried in water, filtered, and dried.[3]
Quantitative Data: A specific reported synthesis yielded 334.4 g of 4-hydroxy-3-nitropyridine from 623.6 g of crude product, resulting in a 76% yield after purification.[3]
| Parameter | Value | Reference |
| Final Yield | 76% | [3] |
| 1H NMR (400 MHz, DMSO) | δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H) | [3] |
Utility as a Versatile Building Block
This compound serves as a valuable precursor to more reactive intermediates, primarily 4-chloro-3-nitropyridine and 4-ethoxy-3-nitropyridine. These derivatives are then readily used in nucleophilic substitution and cross-coupling reactions to build molecular complexity.
Conversion to 4-Chloro-3-nitropyridine
The hydroxyl group of this compound can be converted to a chlorine atom, a good leaving group for subsequent nucleophilic aromatic substitution reactions.
Materials:
-
4-Hydroxy-3-nitropyridine
-
Phosphorus pentachloride (PCl5)
-
Phosphorus oxychloride (POCl3)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, carefully add 4-hydroxy-3-nitropyridine to a mixture of phosphorus pentachloride and phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, carefully quench the reaction mixture with ice water.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-chloro-3-nitropyridine.[3]
Conversion to 4-Ethoxy-3-nitropyridine
The hydroxyl group can also be converted to an ethoxy group, which can modify the electronic properties of the pyridine ring and serve as a stable substituent in the final molecule.
Materials:
-
4-Hydroxy-3-nitropyridine
-
Phosphorus pentachloride (PCl5)
-
Ethanol
Procedure:
-
Treat 4-hydroxy-3-nitropyridine with phosphorus pentachloride to form the chlorinated intermediate in situ.
-
Add ethanol to the reaction mixture. The chloride will be displaced by the ethoxy group.
-
The reaction progress should be monitored by a suitable analytical technique.
-
After completion, the reaction is worked up, which may involve neutralization and extraction, to isolate the 4-ethoxy-3-nitropyridine product.[3]
Applications of this compound Derivatives in Complex Molecule Synthesis
The true versatility of this compound is demonstrated by the rich chemistry of its derivatives. 4-Chloro-3-nitropyridine, in particular, is a widely used intermediate in the synthesis of bioactive molecules due to the reactivity of the chlorine atom towards nucleophilic substitution.
Synthesis of Biologically Active Scaffolds
Nitropyridine derivatives are precursors to a wide array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[5] For instance, substituted nitropyridines are key components in the synthesis of:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The functional groups on the this compound derivatives allow for the attachment of various side chains that can interact with the kinase active site.
-
Antiviral Compounds: 4-amino-2-chloro-3-nitropyridine, a related structure, is an intermediate for antiviral agents that inhibit enzymes like adenosine homocysteine hydrolase.[4]
-
Agrochemicals: The nitropyridine core is present in certain pesticides and herbicides.[2]
Quantitative Data for Derivative Reactions: While specific yield data for multi-step syntheses starting directly from this compound is not readily available in the reviewed literature, the synthesis of its precursor, 4-amino-2-chloro-3-nitropyridine, has reported yields of 75-85% for the desired isomer after separation.[4]
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| Nitration | 2-chloro-4-aminopyridine | 4-amino-2-chloro-3-nitropyridine & isomer | 65% HNO3, H2SO4 | 75-85% | [4] |
| Chlorination | This compound | 4-Chloro-3-nitropyridine | PCl5/POCl3 | - | [3] |
| Ethoxylation | This compound | 4-Ethoxy-3-nitropyridine | PCl5, Ethanol | - | [3] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its straightforward synthesis and the ability to be converted into highly reactive intermediates like 4-chloro-3-nitropyridine make it a strategic starting point for the development of novel pharmaceuticals and agrochemicals. The functional group handles provided by this molecule offer a rich platform for medicinal chemists to explore diverse chemical space in the pursuit of new bioactive compounds.
References
Application Notes and Protocols for Continuous Flow Synthesis of Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow synthesis of nitropyridines, focusing on the production of 4-nitropyridine. The information is compiled from published research and patents, offering a guide for implementing this methodology in a laboratory setting. Continuous flow synthesis offers significant advantages over traditional batch processes for nitration reactions, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.
Introduction
The nitration of pyridines is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. However, these reactions are often highly exothermic and can be hazardous when performed in conventional batch reactors, posing risks of thermal runaways and over-nitration. Continuous flow chemistry mitigates these risks by utilizing small reactor volumes, providing superior temperature control, and enabling precise manipulation of reaction parameters.
This guide details a two-step continuous flow process for the synthesis of 4-nitropyridine, which involves the initial nitration of pyridine N-oxide to form 4-nitropyridine N-oxide, followed by a deoxygenation step to yield the final product.
Experimental Protocols
Protocol 1: Continuous Flow Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide
This protocol describes the synthesis of the intermediate, 4-nitropyridine N-oxide, using a continuous flow microreactor system.
Materials:
-
Pyridine N-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Deionized Water
-
Organic solvent for extraction (e.g., Chloroform or 1,2-Dichloroethane)
-
Sodium Carbonate solution (5-20 wt%)
Equipment:
-
Two high-precision syringe pumps or continuous flow pumps
-
T-mixer
-
Microreactor or coiled tube reactor (e.g., PFA or Teflon tubing)
-
Temperature-controlled bath (e.g., oil bath or cryostat)
-
Back pressure regulator (optional, but recommended)
-
Online separation and extraction unit (e.g., membrane-based separator or liquid-liquid separator)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A (Pyridine N-oxide solution): Dissolve pyridine N-oxide in concentrated sulfuric acid. For example, dissolve 20 g of pyridine N-oxide in 200 ml of concentrated sulfuric acid.
-
Solution B (Nitrating Mixture): Prepare a mixed acid solution by carefully adding fuming nitric acid to concentrated sulfuric acid. For instance, mix 40 ml of fuming nitric acid with 200 ml of concentrated sulfuric acid. The preparation of the nitrating mixture is highly exothermic and should be done with extreme caution, preferably in an ice bath.
-
-
System Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram below.
-
Ensure all connections are secure and leak-proof.
-
Immerse the microreactor or coiled reactor in the temperature-controlled bath set to the desired reaction temperature (e.g., 130°C).
-
-
Reaction Execution:
-
Pump Solution A and Solution B at the desired flow rates into the T-mixer to initiate the reaction. The molar ratio of pyridine N-oxide to nitric acid can be controlled by adjusting the flow rates. A molar ratio of 1:10 (pyridine N-oxide:nitric acid) has been reported.
-
Allow the reaction mixture to pass through the heated reactor. The residence time is determined by the reactor volume and the total flow rate. A residence time of approximately 18 minutes has been shown to be effective.
-
The output from the reactor is then directed to a quenching vessel containing ice water.
-
-
Work-up and Isolation:
-
The aqueous solution containing the 4-nitropyridine N-oxide is continuously extracted with an organic solvent (e.g., 1,2-dichloroethane) in an online separation unit.
-
The combined organic extracts are washed with a sodium carbonate solution to neutralize any remaining acid.
-
The organic layer containing the product is collected for the next step. The purity and concentration of the product in the organic layer can be determined by HPLC.
-
Quantitative Data for Protocol 1:
| Parameter | Value | Reference |
| Pyridine N-oxide concentration | 20 g in 200 ml H₂SO₄ | Chinese Patent CN104311478A |
| Nitrating Mixture | 40 ml fuming HNO₃ in 200 ml H₂SO₄ | Chinese Patent CN104311478A |
| Molar Ratio (Pyridine N-oxide:HNO₃) | 1:10 | Chinese Patent CN104311478A |
| Reaction Temperature | 130°C | Chinese Patent CN104311478A |
| Residence Time | 18 min | Chinese Patent CN104311478A |
| Reported Yield of 4-nitropyridine N-oxide | High (exact value for this step not specified, but overall two-step yield is high) |
Protocol 2: Continuous Flow Deoxygenation of 4-Nitropyridine N-oxide to 4-Nitropyridine
This protocol describes the conversion of the intermediate to the final product, 4-nitropyridine.
Materials:
-
Solution of 4-nitropyridine N-oxide in an organic solvent (from Protocol 1)
-
Phosphorus trihalide (e.g., PCl₃ or PBr₃)
-
Acetonitrile
-
Dichloromethane (for extraction)
-
Sodium Carbonate solution (10-30 wt%)
-
Anhydrous sodium sulfate
Equipment:
-
Two high-precision syringe pumps or continuous flow pumps
-
T-mixer
-
Coiled tube reactor (e.g., 37 mL PTFE tube coil, I.D. = 2.1 mm)
-
Temperature-controlled bath
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution C (4-Nitropyridine N-oxide solution): The organic layer obtained from Protocol 1 containing 4-nitropyridine N-oxide.
-
Solution D (Phosphorus trihalide solution): Prepare a solution of phosphorus trihalide in acetonitrile. For example, a solution of PCl₃ in acetonitrile. The molar ratio of 4-nitropyridine N-oxide to phosphorus trihalide should be controlled, with ratios between 1:1.1 and 1:1.8 being reported.
-
-
System Setup:
-
Set up the continuous flow system, which can be a subsequent stage connected to the first reactor or a separate setup.
-
Immerse the coiled tube reactor in a temperature-controlled bath set to the desired reaction temperature (e.g., 25-82°C).
-
-
Reaction Execution:
-
Pump Solution C and Solution D into the T-mixer.
-
The reaction mixture flows through the heated coiled reactor. A residence time of 4-8 minutes is typically sufficient.
-
-
Work-up and Purification:
-
The output from the reactor is collected in a vessel.
-
The solvent is removed by rotary evaporation.
-
The pH of the residue is adjusted to 7-8 using a sodium carbonate solution.
-
The product is extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, 4-nitropyridine. The product purity can be assessed by HPLC, and its identity confirmed by NMR.
-
Quantitative Data for Protocol 2:
| Parameter | Value | Reference |
| Molar Ratio (4-nitropyridine N-oxide:PCl₃) | 1:1.1 - 1:1.8 | Chinese Patent CN104311478A |
| Reaction Temperature | 25 - 82°C | Chinese Patent CN104311478A |
| Residence Time | 4 - 8 min | Chinese Patent CN104311478A |
| Reported Conversion Rate | >95% | Chinese Patent CN104311478A |
| Reported Yield of 4-nitropyridine | 91.5% | Chinese Patent CN104311478A |
| Product Purity (by HPLC) | >99.5% | Chinese Patent CN104311478A |
Visualizations
Logical Workflow for Two-Step Continuous Flow Synthesis of 4-Nitropyridine
Caption: Workflow for the two-step synthesis of 4-nitropyridine.
Experimental Setup for Continuous Flow Nitropyridine Synthesis
Caption: A generalized experimental setup for continuous flow synthesis.
Safety Considerations
-
Exothermic Reactions: Nitration reactions are highly exothermic. The use of continuous flow reactors with high surface-area-to-volume ratios is critical for efficient heat dissipation and temperature control, thereby preventing thermal runaways.
-
Corrosive Reagents: Concentrated sulfuric acid, fuming nitric acid, and phosphorus trihalides are highly corrosive. All components of the flow system (tubing, connectors, pumps) must be chemically resistant. PFA, Teflon, and Hastelloy are suitable materials.
-
Hazardous Reagents: Phosphorus trichloride is toxic and reacts violently with water. Handle this reagent in a well-ventilated fume hood and take precautions to avoid contact with moisture.
-
Pressure Monitoring: The use of a back pressure regulator can help to maintain a stable flow and prevent the formation of gas bubbles in the reactor, which can affect residence time and reaction efficiency.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, when handling the chemicals involved in this synthesis.
-
Emergency Procedures: Ensure that an emergency plan is in place to handle potential spills, leaks, or runaway reactions. Access to a safety shower and eyewash station is essential.
By following these protocols and safety guidelines, researchers can safely and efficiently implement the continuous flow synthesis of nitropyridines in their laboratories. The enhanced control and safety offered by this technology make it a valuable tool for the development and production of important chemical intermediates.
A Practical Guide to the Three-Component Synthesis of Pyridin-4-ol Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridin-4-ol and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, particularly through efficient and flexible methods, is of significant interest. This document outlines a robust three-component reaction for the synthesis of highly substituted pyridin-4-ol derivatives from readily available starting materials: alkoxyallenes, nitriles, and carboxylic acids. This approach offers a convergent and versatile route to a wide range of functionalized pyridin-4-ols.
Reaction Principle
The core of this methodology lies in a one-pot reaction sequence initiated by the deprotonation of an alkoxyallene with a strong base to form a lithiated allene. This nucleophilic species then adds to a nitrile, followed by acylation with a carboxylic acid. The resulting intermediate undergoes a subsequent cyclization to furnish the desired pyridin-4-ol skeleton. The reaction is highly modular, allowing for diverse substitution patterns on the pyridine ring by varying the three starting components.
Experimental Protocols
This section provides a detailed protocol for a representative three-component synthesis of a 2,6-disubstituted pyridin-4-ol derivative.
General Procedure for the Three-Component Synthesis of Pyridin-4-ols
This protocol is based on the optimized conditions for the synthesis of 2-tert-butyl-6-(trifluoromethyl)pyridin-4-ol.[1]
Materials:
-
Methoxyallene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Pivalonitrile
-
Trifluoroacetic acid (TFA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Protocol:
-
Preparation of Lithiated Methoxyallene: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve methoxyallene (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equiv) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition of Nitrile: To the freshly prepared solution of lithiated methoxyallene, add pivalonitrile (1.0 equiv) dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for 1 hour.
-
Addition of Carboxylic Acid: Add an excess of trifluoroacetic acid (TFA, 4.0 equiv) to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Work-up and Isolation of Intermediate: Concentrate the reaction mixture under reduced pressure. The crude residue contains a mixture of the open-chain intermediate and the cyclized pyridin-4-ol.
-
Cyclization: Dissolve the crude residue in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 3.0 equiv) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) to the solution. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 3 days).[1]
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyridin-4-ol derivative.
Data Presentation
The following table summarizes the yields for the synthesis of various 2,6-disubstituted pyridin-4-ol derivatives using the described three-component reaction with trifluoroacetic acid as the carboxylic acid component.[1]
| Entry | Nitrile (R-CN) | Product | Yield (%) |
| 1 | pivalonitrile | 2-tert-butyl-6-(trifluoromethyl)pyridin-4-ol | 83 |
| 2 | isobutyronitrile | 2-isopropyl-6-(trifluoromethyl)pyridin-4-ol | 65 |
| 3 | cyclohexanecarbonitrile | 2-cyclohexyl-6-(trifluoromethyl)pyridin-4-ol | 71 |
| 4 | adamantane-1-carbonitrile | 2-(adamantan-1-yl)-6-(trifluoromethyl)pyridin-4-ol | 68 |
| 5 | benzonitrile | 2-phenyl-6-(trifluoromethyl)pyridin-4-ol | 55 |
| 6 | 4-methoxybenzonitrile | 2-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-4-ol | 43 |
Mandatory Visualization
The following diagrams illustrate the key aspects of the three-component synthesis of pyridin-4-ol derivatives.
Caption: General workflow of the three-component reaction.
Caption: Experimental workflow for pyridin-4-ol synthesis.
References
Troubleshooting & Optimization
strategies for improving yield in 4-Nitropyridin-3-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Nitropyridin-3-ol synthesis.
Troubleshooting Guide
Low or no yield of the desired this compound is a common issue, often stemming from the formation of isomeric byproducts and incomplete reactions. This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective nitrating agent. | Ensure the use of a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The freshness and concentration of the acids are critical. |
| Low reaction temperature. | While low temperatures can enhance regioselectivity, they may also significantly slow down the reaction rate. Cautiously increase the temperature in small increments (e.g., 5-10°C) to find an optimal balance between reaction speed and selectivity. | |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. | |
| Predominant Formation of 2-Nitro-3-hydroxypyridine Isomer | Direct nitration of 3-hydroxypyridine favors substitution at the 2-position.[1] | Consider an alternative synthetic strategy, such as the nitration of a precursor with a directing group that favors 4-position substitution, followed by conversion to the hydroxyl group. Another approach is to use a bulkier nitrating agent which may sterically hinder attack at the 2-position. |
| Presence of Multiple Unidentified Byproducts | Over-nitration or side reactions due to harsh reaction conditions. | Reduce the reaction temperature and/or shorten the reaction time. Use a milder nitrating agent if possible. Ensure the dropwise addition of the nitrating agent to maintain better control over the reaction exotherm. |
| Difficult Purification | Co-elution or co-crystallization of 2-nitro and 4-nitro isomers. | Employ advanced purification techniques such as preparative HPLC or fractional crystallization with different solvent systems. Derivatization of the hydroxyl group might alter the physical properties of the isomers, facilitating easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
The primary challenge is controlling the regioselectivity of the nitration reaction. Direct nitration of 3-hydroxypyridine tends to yield the 2-nitro-3-hydroxypyridine isomer as the major product.[1] This is due to the electronic properties of the pyridine ring, where the 2-position is more activated towards electrophilic substitution.
Q2: Are there any alternative synthetic routes to avoid the regioselectivity issue?
Yes, several alternative strategies can be employed:
-
Route A: Nitration of a Precursor: Start with a different pyridine derivative that favors nitration at the 4-position. For example, the nitration of 4-chloropyridine followed by nucleophilic substitution of the chlorine with a hydroxyl group.
-
Route B: Starting from 3-Aminopyridine:
-
Protect the amino group of 3-aminopyridine (e.g., through acetylation).
-
Perform the nitration reaction. The protected amino group should direct the nitro group to the 4-position.
-
Deprotect the amino group.
-
Convert the amino group to a hydroxyl group via diazotization followed by hydrolysis.
-
Q3: What are the recommended reaction conditions for the nitration of a hydroxypyridine?
Based on the successful synthesis of the isomeric 4-hydroxy-3-nitropyridine, a common starting point for nitration involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically performed at a controlled temperature, often starting at a low temperature (e.g., 0-10°C) during the addition of the nitrating agent and then allowing the reaction to proceed at a slightly elevated temperature (e.g., room temperature or slightly above).[2]
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.
Q5: What is a reliable method for purifying the final product?
Purification can be challenging due to the presence of isomers. Column chromatography on silica gel is a standard method. A gradient elution with a solvent system like ethyl acetate/hexane may be effective. If isomers are difficult to separate, recrystallization from a suitable solvent or a series of solvents can be attempted. In challenging cases, preparative HPLC may be necessary to achieve high purity.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-nitropyridine (Isomer of the Target Compound) via Nitration of 4-Hydroxypyridine
This protocol for a related isomer provides a solid foundation for developing a procedure for this compound.
Materials:
-
4-Hydroxypyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Ammonia solution
-
Acetone
-
Water
Procedure:
-
In a flask, cautiously add 4-hydroxypyridine in batches to concentrated sulfuric acid under a nitrogen atmosphere and with cooling.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with stirring and cooling.
-
Slowly add the nitrating mixture to the 4-hydroxypyridine solution, maintaining a low temperature (e.g., 0-10°C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it onto ice.
-
Neutralize the solution by the dropwise addition of a concentrated ammonia solution until the pH is around 7.
-
The crude product may precipitate. If so, collect it by filtration.
-
Further purification can be achieved by stirring the crude product in acetone, followed by filtration. The resulting solid can then be slurried in water to remove inorganic impurities, filtered, and dried to yield the final product.[2] A yield of 76% has been reported for this process.[2]
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, a generalized workflow for the nitration of a hydroxypyridine is presented below.
References
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
troubleshooting common problems in the nitration of pyridine rings
Technical Support Center: Nitration of Pyridine Rings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the nitration of pyridine rings.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of my pyridine ring resulting in low or no yield?
The nitration of pyridine is inherently challenging for two primary reasons:
-
Ring Deactivation: The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the aromatic system, deactivating it towards electrophilic attack by the nitronium ion (NO₂⁺).[1][2] This makes the reaction significantly slower and more difficult than the nitration of benzene.[3][4]
-
Pyridinium Ion Formation: In the strongly acidic conditions required for nitration (e.g., nitric acid and sulfuric acid), the lone pair of electrons on the pyridine nitrogen is protonated. This forms a positively charged pyridinium cation, which is even more strongly deactivated towards electrophilic substitution.[5]
Consequently, forcing the reaction to proceed requires harsh conditions, such as very high temperatures and the use of fuming acids, which can lead to low yields and the formation of side products.[1][2] Direct nitration of unsubstituted pyridine with potassium nitrate in fuming sulfuric acid at 330°C, for instance, results in a yield of only 6%.[6]
Q2: I'm observing significant amounts of dinitrated products. How can I favor mono-nitration?
Over-nitration is a common problem, especially when using substituted or activated pyridine rings.[1] To enhance the selectivity for mono-nitration, consider the following strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration, thereby favoring the mono-nitro product.[1]
-
Limit Nitrating Agent Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Reagent Addition: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the active nitrating species, which favors the mono-nitrated product.[1]
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the reaction. Quench the reaction once the concentration of the desired mono-nitrated product is maximized and before significant dinitration occurs.[1]
Q3: What are some common side reactions, and how can I minimize them?
The harsh conditions required for pyridine nitration can promote side reactions. A primary concern is the oxidative degradation of substituents on the pyridine ring, particularly alkyl groups.[7] Strong nitrating agents are also powerful oxidants. To minimize this, use the mildest possible conditions that still afford a reasonable reaction rate and consider alternative nitration methods that operate at lower temperatures.
Q4: Are there alternative methods to direct nitration for better yields or different isomers?
Yes, several alternative strategies can overcome the challenges of direct nitration:
-
Nitration of Pyridine-N-Oxide: This is a highly effective method for producing 4-nitropyridine derivatives. The N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position, and can be removed in a subsequent step.[6] This method can achieve significantly higher yields compared to direct nitration.[8][9]
-
Nitration with Dinitrogen Pentoxide (N₂O₅): Using dinitrogen pentoxide, often generated in situ from nitric acid and trifluoroacetic anhydride (TFAA), can produce 3-nitropyridines in good yields (10-83%).[10][11] This reaction proceeds through an N-nitropyridinium intermediate followed by a[6][8] sigmatropic shift.[5]
-
Dearomatization-Rearomatization Strategy: This modern approach involves the temporary dearomatization of the pyridine ring, allowing for a highly regioselective meta-nitration under mild, catalyst-free conditions, followed by rearomatization.[6]
Q5: How should I properly work up and purify my nitropyridine product?
A standard work-up procedure involves carefully quenching the reaction mixture.
-
Quenching: After cooling to room temperature, the acidic reaction mixture is cautiously poured onto crushed ice.[1]
-
Neutralization: The resulting solution is neutralized to a pH of 7-8 using a base, such as a saturated sodium carbonate solution. This step typically causes the nitropyridine product to precipitate as a solid.[1]
-
Isolation: The solid product is collected by vacuum filtration.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone) or by column chromatography to separate it from unreacted starting material and side products.[1][8]
Troubleshooting Guides
Troubleshooting Low Yield
Use the following workflow to diagnose and address low or no yield in your pyridine nitration experiment.
Caption: Troubleshooting workflow for low yield in pyridine nitration.
Method Selection Guide
Choosing the right nitration strategy depends heavily on the desired isomer.
Caption: Decision tree for selecting a pyridine nitration method.
Data Summary
Table 1: Comparison of Common Pyridine Nitration Methods
| Method | Typical Reagents | Temperature | Typical Yield | Primary Product | Reference(s) |
| Direct Nitration | KNO₃ / Fuming H₂SO₄ | 330 °C | ~6% | 3-Nitropyridine | [6] |
| Nitration of N-Oxide | Fuming HNO₃ / Conc. H₂SO₄ | 125-130 °C | ~78% | 4-Nitropyridine-N-Oxide | [8][9] |
| HNO₃/TFAA Method | Conc. HNO₃ / TFAA | 0-24 °C | 10-83% | 3-Nitropyridines | [10][11] |
| N₂O₅/SO₂ Method | N₂O₅ in SO₂ solution | Low Temp | Good (~77%) | 3-Nitropyridine | [5] |
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures for the synthesis of 4-nitropyridine-N-oxide.[1][8]
1. Preparation of Nitrating Acid:
-
In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring.
-
Allow the mixture to warm to approximately 20°C before use.
2. Reaction Setup:
-
In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide.
-
Heat the pyridine-N-oxide to 60°C.
3. Addition of Nitrating Acid:
-
Transfer the prepared nitrating acid to the addition funnel.
-
Add the nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.
4. Heating:
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
5. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate a yellow solid.[1]
-
Collect the solid by vacuum filtration.
-
To separate the product from inorganic salts, add acetone to the crude solid, filter off the insoluble salt, and evaporate the solvent from the filtrate.
-
The resulting yellow product can be further purified by recrystallization from acetone if necessary.[8]
Protocol 2: Nitration of Pyridine with Nitric Acid in Trifluoroacetic Anhydride (TFAA)
This protocol provides a method for the direct nitration of pyridine to 3-nitropyridine under milder conditions.[10]
1. Reaction Setup:
-
In a flask chilled in an ice bath, add 10 mL (42 mmol) of trifluoroacetic anhydride (TFAA).
-
Slowly add the pyridine substrate (17 mmol) to the chilled TFAA and stir for 2 hours at 0°C.
2. Addition of Nitric Acid:
-
Continue stirring in the ice bath and add 1.9 mL (36 mmol) of concentrated nitric acid dropwise.
-
After addition, allow the mixture to stir for 12 hours, letting the temperature rise from 0°C to 24°C.
3. Work-up and Purification:
-
Prepare a solution of sodium metabisulfite (2.0 g in 15 mL of water).
-
Slowly add the sodium metabisulfite solution to the reaction mixture under cooling. Stir for an additional 12 hours.
-
Adjust the pH to 6-7 with concentrated NaOH solution while cooling the flask.
-
Extract the product with chloroform or dichloromethane.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. brainly.in [brainly.in]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
identifying and minimizing side reactions in 4-nitropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitropyridine. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 4-nitropyridine?
A1: The most prevalent and reliable method for synthesizing 4-nitropyridine involves a three-step sequence starting from pyridine. Direct nitration of pyridine is inefficient and leads to the undesired 3-nitro isomer. The preferred route is:
-
Oxidation: Pyridine is first oxidized to pyridine-N-oxide.
-
Nitration: Pyridine-N-oxide is then nitrated to form 4-nitropyridine-N-oxide. The N-oxide group activates the pyridine ring and directs the incoming nitro group to the 4-position.
-
Deoxygenation: Finally, the 4-nitropyridine-N-oxide is deoxygenated to yield the final product, 4-nitropyridine.[1]
Q2: Why can't I directly nitrate pyridine to get 4-nitropyridine?
A2: The direct nitration of pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom in the ring, which deactivates it towards electrophilic aromatic substitution. Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring. This makes direct nitration difficult and, when it does occur, it overwhelmingly favors the formation of 3-nitropyridine.[2][3]
Q3: What are the primary side products I should be aware of during the synthesis of 4-nitropyridine?
A3: The main side products depend on the specific step of the synthesis:
-
Nitration of Pyridine-N-oxide: While highly selective for the 4-position, small amounts of 2-nitropyridine-N-oxide can be formed. At higher temperatures, there is a risk of polynitration.[4]
-
Deoxygenation of 4-Nitropyridine-N-oxide: If using phosphorus-based reagents, incomplete reaction can leave starting material. The choice of reagent is critical; for instance, using phosphorus oxychloride (POCl₃) instead of phosphorus trichloride (PCl₃) can lead to undesired chlorination of the pyridine ring.[5][6]
Q4: Are there safer alternatives to traditional batch synthesis for the nitration step?
A4: Yes, continuous flow methodology is a safer and more efficient alternative for the nitration of pyridine-N-oxide. This method minimizes the accumulation of the highly energetic and potentially explosive nitration product. It also offers better control over reaction parameters, leading to higher yields and selectivity with fewer by-products.[4] An overall yield of 83% has been reported using a continuous flow system.[4]
Troubleshooting Guides
Issue 1: Low Yield of 4-Nitropyridine-N-oxide in the Nitration Step
| Potential Cause | Troubleshooting Steps |
| Inadequate Nitrating Acid Strength | Ensure the use of fuming nitric acid and concentrated sulfuric acid to generate a sufficiently powerful nitrating agent. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, a temperature that is too low will result in a sluggish and incomplete reaction. Maintain the internal temperature between 125-130°C for the duration of the heating phase.[2] |
| Insufficient Reaction Time | Ensure the reaction is heated for the recommended duration (e.g., 3 hours at 125-130°C) to allow for complete conversion.[2] Monitor the reaction progress using TLC or HPLC. |
| Premature Precipitation During Workup | During neutralization with sodium carbonate, ensure thorough mixing to prevent localized high pH, which could affect product stability. |
Issue 2: Presence of Impurities in the Final 4-Nitropyridine Product
| Potential Cause | Troubleshooting Steps |
| Formation of 2-Nitropyridine Isomer | While the N-oxide strongly directs to the 4-position, trace amounts of the 2-isomer can form. Optimize the reaction temperature; lower temperatures may improve selectivity. Purification by recrystallization or column chromatography may be necessary. |
| Polynitration Products | This is often due to excessively high reaction temperatures or a large excess of the nitrating agent.[3] Carefully control the temperature and use a minimal excess of the nitrating mixture. Add the nitrating agent dropwise to control the reaction exotherm.[3] |
| Incomplete Deoxygenation | If 4-nitropyridine-N-oxide is detected in the final product, the deoxygenation step was incomplete. Increase the reaction time or the amount of deoxygenating agent (e.g., PCl₃). Monitor the reaction by TLC until the starting material is fully consumed. |
| Chlorinated By-products | This can occur if the deoxygenating agent is contaminated with or is POCl₃. Ensure you are using PCl₃ for simple deoxygenation.[5][6] |
Experimental Protocols
Synthesis of 4-Nitropyridine-N-oxide
This protocol is adapted from a standard laboratory procedure.[2][7]
1. Preparation of Nitrating Acid:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and cooled in an ice bath, add 12 mL of fuming HNO₃.
-
Slowly and in portions, add 30 mL of concentrated H₂SO₄ while stirring.
-
Allow the mixture to reach 20°C.
2. Reaction:
-
In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.
-
Heat the flask to 60°C.
-
Transfer the nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with stirring. The internal temperature will drop to around 40°C.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
3. Work-up:
-
Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 150 g of crushed ice.
-
Carefully add approximately 170 mL of a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be cautious of strong foaming.
-
A yellow crystalline solid will precipitate. Collect the solid by suction filtration.
-
To the crude product, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving behind insoluble sodium sulfate.
-
Separate the salt by filtration.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dry the resulting yellow product in a desiccator.
Deoxygenation of 4-Nitropyridine-N-oxide to 4-Nitropyridine
A common method for this step involves using a phosphorus-based reagent.
1. Reaction:
-
In a suitable reaction flask, dissolve 4-nitropyridine-N-oxide in a solvent such as 1,2-dichloroethane or acetonitrile.
-
Add phosphorus trichloride (PCl₃) dropwise at a controlled temperature (e.g., 50°C).[4]
-
Stir the reaction mixture for the required time (this can be rapid, on the order of minutes in a flow reactor).[4]
2. Work-up:
-
After the reaction is complete, cool the mixture and carefully add water.
-
Make the solution alkaline by adding a base such as sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., 1,2-dichloroethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent under reduced pressure to obtain the crude 4-nitropyridine.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Overall Yield | Typically lower, around 57% | As high as 83% | [4] |
| Reaction Time (Nitration) | Several hours | Can be on the order of minutes | [4] |
| By-product Formation | Higher potential for side products due to less precise control | Minimized by-product formation (e.g., no 2-nitropyridine detected) | [4] |
| Safety | Accumulation of energetic intermediates poses a higher risk | Minimized accumulation of hazardous materials, leading to improved safety | [4] |
Visualizations
Caption: Overall workflow for the synthesis of 4-nitropyridine.
Caption: Troubleshooting logic for identifying and resolving issues.
References
Technical Support Center: Methods to Prevent Polynitration in Pyridine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the nitration of pyridine, with a focus on preventing polynitration.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine difficult to nitrate, and what is the expected major product?
Pyridine is inherently less reactive towards electrophilic aromatic substitution than benzene.[1][2] The nitrogen atom in the pyridine ring is highly electronegative, which withdraws electron density from the ring, deactivating it towards electrophiles like the nitronium ion (NO₂⁺).[1] This deactivation is particularly strong at the ortho (2- and 6-) and para (4-) positions. Consequently, nitration, when it occurs, generally takes place at the 3-position (meta to the nitrogen).[1] Due to this low reactivity, harsh reaction conditions, such as high temperatures and the use of fuming nitric acid, are typically required, which can lead to low yields and the formation of side products.[1][2]
Q2: I am observing significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?
The formation of dinitropyridine derivatives is a common issue, especially when using harsh reaction conditions or with substituted pyridines that are more activated. To favor mono-nitration, consider the following strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration. It is crucial to maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time.[2]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[2]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise or in small portions helps to maintain a low concentration of the active nitrating species at any given time, which favors the mono-nitrated product.[2]
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS. Quenching the reaction once the desired mono-nitrated product has reached its maximum concentration can prevent significant dinitration.[2]
Q3: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers and avoiding polynitration?
Yes, several alternative methods can provide better selectivity and milder reaction conditions:
-
Nitration of Pyridine-N-Oxide: This is a widely used method to synthesize 4-nitropyridine. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[2]
-
Use of Milder Nitrating Agents: Employing alternative nitrating agents like dinitrogen pentoxide (N₂O₅) can offer better control over the reaction compared to the aggressive nitric acid/sulfuric acid mixture.[2][3]
-
Dearomatization-Rearomatization Strategy: This modern approach involves the temporary dearomatization of the pyridine ring, followed by a regioselective nitration and subsequent rearomatization. This can provide access to specific isomers that are difficult to obtain through direct nitration.[2][4]
Q4: How do existing substituents on the pyridine ring affect nitration and the risk of polynitration?
Substituents on the pyridine ring play a crucial role in directing the position of nitration and influencing the ring's reactivity.
-
Electron-donating groups (e.g., alkyl, amino) can activate the ring, making nitration easier but also increasing the risk of polynitration. They direct the incoming nitro group to specific positions based on their electronic and steric effects.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) will further deactivate the ring, making subsequent nitrations more difficult and generally requiring more forcing conditions.
Troubleshooting Guides
Problem: Excessive Polynitration (Dinitration)
Caption: Troubleshooting excessive polynitration.
Problem: Low or No Yield of Mono-nitrated Product
Caption: Troubleshooting low or no product yield.
Data Presentation
The following tables summarize reaction conditions and yields for different nitration methods, providing a comparative overview to guide your experimental design.
Table 1: Comparison of Nitration Methods for Unsubstituted Pyridine
| Method | Nitrating Agent | Conditions | Major Product | Yield (%) | Reference |
| Direct Nitration | KNO₃ in fuming H₂SO₄ | 330°C | 3-Nitropyridine | 6 | [4] |
| Direct Nitration | Nitryl fluoride (NO₂F) | - | 3-Nitropyridine | 10 | [4] |
| Bakke's Procedure | N₂O₅, then aq. NaHSO₃ | Organic solvent, then water | 3-Nitropyridine | 77 | [3] |
| Nitric Acid/TFAA | HNO₃ in TFAA, then Na₂S₂O₅ | 0-24°C, 12h | 3-Nitropyridine | 83 | [5] |
| N-Oxide Route | Fuming HNO₃ / H₂SO₄ | 125-130°C, 3h | 4-Nitropyridine-N-oxide | 42 | [6] |
Table 2: Influence of Reaction Parameters on Direct Nitration of Pyridine Derivatives
| Substrate | Nitrating Agent | Temperature (°C) | Key Observation | Reference |
| Pyridine | Fuming HNO₃ / H₂SO₄ | > 300 | Required for appreciable conversion | [1] |
| 2,6-Diaminopyridine | HNO₃ / Oleum | < 30 | Yield > 90% | [7] |
| 2,6-Diaminopyridine | HNO₃ / H₂SO₄ | - | Yield ~50% | [7] |
| 4-Phenylpyridine | TBN, TEMPO, O₂ | 70 | Mono- to di-nitration ratio of 13:1 | [4] |
| 4-Phenylpyridine | TBN, O₂ (no TEMPO) | 70 | Dinitrated product in 41% yield | [4] |
Experimental Protocols
Protocol 1: Controlled Mono-nitration of Pyridine via Nitric Acid in Trifluoroacetic Anhydride (TFAA)
This method provides a relatively high yield of 3-nitropyridine by generating the nitrating agent in situ under controlled conditions.
Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, chill trifluoroacetic anhydride (TFAA) in an ice bath.
-
Substrate Addition: Slowly add pyridine to the chilled TFAA and stir the mixture at this temperature for 2 hours.[3]
-
Nitrating Agent Addition: Prepare a solution of concentrated nitric acid in TFAA. A typical molar ratio of pyridine:concentrated nitric acid:TFAA is 1:2.5:6.0.[5] Add this solution dropwise to the pyridine/TFAA mixture, maintaining the temperature at 0-24°C.
-
Reaction: Allow the reaction to stir for 12 hours at a controlled temperature (e.g., 24°C).[5]
-
Work-up: Slowly add the reaction mixture to a cold aqueous solution of sodium metabisulfite. Stir this mixture for another 12 hours.
-
Isolation: Adjust the pH of the solution to 6-7 with a concentrated base (e.g., NaOH) while cooling. Extract the product with a suitable organic solvent (e.g., chloroform). The organic layers are then combined, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide
This protocol is a classic method for obtaining 4-nitropyridine, which is difficult to synthesize via direct nitration.
Caption: Workflow for the synthesis of 4-nitropyridine-N-oxide.
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 12 mL, 0.29 mol) to concentrated sulfuric acid (e.g., 30 mL, 0.56 mol) with stirring. Allow the mixture to warm to 20°C before use.[6][8]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide (e.g., 9.51 g, 100 mmol) to 60°C.[6][8]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The temperature will initially drop.[6][8]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[6][8]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (e.g., 150 g).[6]
-
Neutralization and Isolation: Neutralize the solution by the careful, portion-wise addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate. Collect the solid by filtration. The product can be extracted from the solid using acetone, and the solvent can be evaporated to obtain the crude product. Further purification can be achieved by recrystallization from acetone.[6]
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyridin-4-ol and its Tautomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common purification challenges associated with pyridin-4-ol and its tautomeric equilibrium with pyridin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of my pyridin-4-ol derivative so challenging?
A1: The primary challenge in purifying pyridin-4-ol and its derivatives arises from the tautomeric equilibrium between the pyridin-4-ol (enol) and the pyridin-4(1H)-one (keto) forms.[1][2] These two forms often coexist in solution and can have similar polarities, which makes their separation by standard chromatographic techniques difficult.[1][2] The position of this equilibrium is highly sensitive to the solvent, concentration, and temperature.[1]
Q2: My NMR spectrum shows two sets of peaks for my purified compound. Is it impure?
A2: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common indicator of the keto-enol tautomerism in pyridin-4-ol derivatives.[1][2] The ratio of the tautomers can vary depending on the NMR solvent used, leading to the appearance of what seems to be a mixture.[1][2] To confirm the purity of your compound, it is advisable to use other analytical techniques like HPLC or LC-MS.[1]
Q3: Which tautomer of a pyridin-4-ol derivative is more stable?
A3: The relative stability of the tautomers depends on the conditions. In the gas phase, the enol (pyridin-4-ol) form is generally favored.[1][2][3] However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, particularly in polar solvents, due to factors like intermolecular hydrogen bonding.[1][2][3][4]
Q4: How can I simplify the purification process?
A4: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative.[1][2] This "locks" the molecule in one form, making it more amenable to standard purification techniques like silica gel chromatography. A common and efficient method is the formation of pyridin-4-yl nonaflates.[1]
Q5: How does the solvent affect the tautomeric equilibrium?
A5: The position of the tautomeric equilibrium is significantly influenced by the solvent.[2][5] Polar solvents tend to favor the more polar keto tautomer (pyridin-4(1H)-one), while non-polar solvents can shift the equilibrium towards the less polar enol form (pyridin-4-ol).[2][5][6] For instance, in aqueous solutions, the pyridone form is predominant.[2]
Troubleshooting Guides
Issue 1: Difficulty in Chromatographic Separation
-
Symptom: Co-elution of products or broad, tailing peaks during column chromatography.[1]
-
Possible Cause: The presence of both pyridin-4-ol and pyridin-4-one tautomers, which have very similar polarities, makes separation on standard silica gel challenging.[1][3] Additionally, the basic nature of the pyridine ring can lead to strong interactions with acidic silanol groups on the silica surface, causing peak tailing.[1]
-
Solutions:
-
Derivatization: Convert the crude product into a single, less polar derivative, such as a pyridin-4-yl nonaflate, before chromatography.[1][2] This eliminates the tautomerism issue and reduces polarity for easier separation.[1][3]
-
Solvent System Optimization: Systematically screen different solvent systems for chromatography. Sometimes, a switch in solvent polarity or the use of additives can improve separation.[2]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or end-capped silica gel to minimize interactions with the basic pyridine nitrogen.[1]
-
Neutralize Silica Gel: If peak tailing is significant, use silica gel that has been neutralized with a base like triethylamine (typically 0.1-1% in the eluent).[1]
-
References
techniques for managing vigorous reactions in nitropyridine oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyridine oxides. Particular focus is given to managing the often vigorous and exothermic nature of these reactions to ensure safety and achieve desired product outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration reaction is extremely vigorous and difficult to control. What are the primary causes and how can I mitigate this?
A1: Vigorous, sometimes runaway, reactions are a significant safety concern in the nitration of pyridine N-oxides. The primary cause is the highly exothermic nature of the reaction between the nitrating agent (commonly a mixture of nitric and sulfuric acid) and the pyridine N-oxide substrate. Several factors can be adjusted to manage the reaction rate and heat generation:
-
Rate of Nitrating Agent Addition: The speed at which the nitrating agent is introduced is critical. A rapid addition can lead to a localized buildup of reactants and a sudden, sharp increase in temperature.
-
Reaction Temperature: The initial temperature and the ability to dissipate heat are crucial for controlling the reaction.
-
Troubleshooting: Begin the addition of the nitrating agent at a reduced temperature. For many procedures, cooling the reaction vessel in an ice bath is recommended, especially during the initial addition phase.[2][3] Constant monitoring of the internal temperature with a thermometer is essential.[1][2] An ice-water bath should be readily available to quickly cool the reaction if the temperature begins to rise uncontrollably.[4]
-
-
Concentration of Reactants: Higher concentrations of both the substrate and the nitrating agent will lead to a faster and more exothermic reaction.
-
Troubleshooting: While specific protocols provide reactant ratios, ensure that the reaction is not being run at an unnecessarily high concentration.
-
Q2: I am observing significant amounts of dinitrated byproducts. How can I improve the selectivity for mono-nitration?
A2: Over-nitration is a common issue, leading to the formation of dinitropyridine derivatives and reducing the yield of the desired mono-nitrated product.[1] The following strategies can enhance selectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration, thus favoring the mono-nitrated product.[1]
-
Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent increases the probability of multiple nitrations.[1]
-
Troubleshooting: Use a minimal excess of the nitrating agent necessary to drive the reaction to completion.[1]
-
-
Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired product can lead to further nitration.
-
Troubleshooting: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal time to quench the reaction.[1]
-
Q3: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can stem from a variety of factors, from incomplete reactions to product loss during workup.
-
Insufficiently Harsh Conditions: The pyridine ring is electron-deficient, and even with the activating N-oxide group, nitration can require forcing conditions.[5]
-
Product Loss During Workup: The neutralization and extraction steps can be sources of product loss.
-
Troubleshooting: When neutralizing the acidic reaction mixture with a base like sodium carbonate, be aware that vigorous foaming can occur.[3][5] Add the base slowly and in portions. Ensure the pH is adjusted correctly (typically to pH 7-8) to precipitate the product fully.[1][2] During extraction, use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product.[2]
-
-
Substrate Quality: The purity of the starting pyridine N-oxide can affect the reaction outcome.
-
Troubleshooting: Use a pure, dry starting material.
-
Experimental Protocols
Synthesis of 4-Nitropyridine N-Oxide
This protocol is a widely used method for the synthesis of 4-nitropyridine N-oxide.[2][3][5]
1. Preparation of the Nitrating Mixture:
-
In a flask, cool fuming nitric acid in an ice bath.
-
Slowly and with stirring, add concentrated sulfuric acid to the nitric acid.[2][3]
-
Allow the mixture to warm to room temperature (approximately 20°C) before use.[2][3]
2. Nitration Reaction:
-
In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, heat the pyridine N-oxide to 60°C.[2][3]
-
Add the prepared nitrating acid dropwise to the heated pyridine N-oxide over a period of about 30 minutes. The internal temperature will initially decrease.[2][3]
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2][3] Nitrous fumes may be evolved, which should be vented to a sodium hydroxide trap.[2]
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate until a pH of approximately 8 is reached. A yellow solid should precipitate.[2]
-
Collect the crude product by vacuum filtration and wash it with cold water.[2]
-
The crude product can be further purified by recrystallization from acetone.[2][3]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Various Nitropyridine N-Oxides
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 |
| 3,5-Lutidine N-oxide | KNO₃ / H₂SO₄ | 60-65 | Not Specified | 4-Nitro-3,5-lutidine N-oxide | Not Specified |
Source: BenchChem Technical Guide[2]
Visualizations
Caption: Troubleshooting flowchart for managing vigorous reactions.
Caption: Workflow for 4-nitropyridine N-oxide synthesis.
References
Technical Support Center: Improving Selectivity in Nitropyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding poor selectivity in nitropyridine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine often inefficient and non-selective?
Direct nitration of pyridine using standard conditions like a mixture of nitric acid and sulfuric acid is challenging for two main reasons. Firstly, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[1] Secondly, the acidic reaction conditions protonate the pyridine nitrogen, further deactivating the ring and making the reaction sluggish, often requiring harsh conditions which can lead to low yields and the formation of side products.[1][2][3] The primary product of direct nitration is typically 3-nitropyridine.[2]
Q2: I am observing significant amounts of dinitrated products. How can I favor mono-nitration?
Over-nitration is a common issue, especially with more activated substituted pyridines.[2] To promote mono-nitration, consider the following strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration.[2]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent to reduce the likelihood of multiple nitrations.[2]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise helps maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[2]
-
Monitor Reaction Time: Use techniques like TLC or GC-MS to stop the reaction once the formation of the desired mono-nitrated product is maximized, before significant dinitration occurs.[2]
Q3: How can I synthesize 4-nitropyridine with high selectivity?
Direct nitration of pyridine predominantly yields the 3-nitro isomer.[4] To selectively synthesize 4-nitropyridine, the most common and effective strategy is the nitration of pyridine N-oxide.[2][4] The N-oxide group activates the pyridine ring towards electrophilic substitution, directing the nitration to the 4-position.[4][5] The resulting 4-nitropyridine N-oxide is then deoxygenated to yield 4-nitropyridine.[4]
Q4: Are there any modern methods for selective meta-nitration of pyridines under milder conditions?
Yes, a recently developed method involves a dearomatization-rearomatization strategy for a highly regioselective meta-nitration of pyridines.[6] This catalyst-free, one-pot process operates under mild, open-air conditions and has been successfully applied to the late-stage meta-nitration of pyridine-containing drugs and their precursors.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Nitropyridine Isomer
| Possible Cause | Solution |
| Incorrect Nitration Strategy for the Target Isomer | For 4-nitropyridine, direct nitration is ineffective. Use the pyridine N-oxide method.[4] For 3-nitropyridine, direct nitration is the classical approach, but yields can be low.[2] Consider alternative methods like the dearomatization-rearomatization strategy for better yields and selectivity.[6] |
| Harsh Reaction Conditions Leading to Degradation | Pyridine and its derivatives can be sensitive to aggressive nitrating conditions. Optimize the reaction temperature; sometimes lower temperatures can improve yield.[2] Ensure slow and controlled addition of the nitrating agent.[2] |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[7] A moderate increase in temperature or extended reaction time might be necessary, but be cautious of side product formation.[7] |
| Poor Quality of Reagents | Ensure that the nitrating agents and solvents are of high purity and anhydrous where required. For instance, degraded phosphorus oxychloride (POCl₃) can lead to low yields in chlorination steps sometimes associated with nitropyridine synthesis.[8] |
Issue 2: Poor Regioselectivity and Formation of Isomer Mixtures
| Possible Cause | Solution |
| Direct Nitration of Unsubstituted Pyridine | Direct nitration will predominantly give the 3-nitro isomer, but other isomers can form as minor byproducts. For clean 4-nitropyridine synthesis, the pyridine N-oxide route is superior.[4][5] |
| Influence of Substituents on the Pyridine Ring | The electronic and steric properties of existing substituents will direct the position of nitration. Electron-donating groups can activate the ring and may lead to a mixture of isomers.[1] |
| Suboptimal Reaction Conditions | Temperature and the choice of nitrating agent can influence the isomer ratio. Experiment with different conditions, starting with milder ones, to optimize for the desired isomer. |
| Complex Reaction Pathway | Some nitration methods, like those involving N₂O₅, proceed through intermediates such as N-nitropyridinium ions, which can rearrange, affecting the final isomer distribution.[9][10][11] |
Issue 3: Formation of Side Products and Impurities
| Possible Cause | Solution |
| Over-Nitration | As discussed in the FAQs, control the temperature, stoichiometry of the nitrating agent, and addition rate to minimize the formation of dinitrated products.[2] |
| Oxidation or Degradation of Starting Material/Product | Strong oxidizing conditions can lead to unwanted side reactions. Ensure the reaction is carried out under an inert atmosphere if your substrate is sensitive to oxidation. |
| Incomplete Work-up | Residual acids or reagents from the reaction mixture can contaminate the product. Ensure thorough quenching and washing steps are performed.[8] For example, washing with a sodium bicarbonate solution can help remove acidic byproducts.[8] |
| Presence of Colored Impurities | These may be degradation byproducts.[12] Treatment with activated carbon during recrystallization can be effective for their removal.[12] Column chromatography is also a powerful purification technique.[8][12] |
Data Presentation
Table 1: Regioselectivity in the Nitration of Substituted Pyridines via Dearomatization-Rearomatization [6]
| Substrate | Product | Overall Yield (%) |
| (-)-Cotinine | meta-Nitro-(-)-cotinine | 55 |
| Nikethamide | meta-Nitro-nikethamide | 62 |
| Metyrapone | meta-Nitro-metyrapone | 65 |
| Loratadine | meta-Nitro-loratadine | 63 |
| Atazanavir precursor | meta-Nitro-atazanavir precursor | 78 |
Table 2: Comparison of Synthesis Strategies for 4-Nitropyridine
| Method | Key Steps | Reported Yield | Selectivity | Reference |
| Pyridine N-Oxide Route (Batch) | 1. Oxidation to Pyridine N-Oxide 2. Nitration 3. Deoxygenation | ~57% (overall) | High for 4-nitro isomer | [5] |
| Pyridine N-Oxide Route (Continuous Flow) | 1. Oxidation to Pyridine N-Oxide 2. Nitration 3. Deoxygenation | 83% (overall) | High for 4-nitro isomer, no 2-nitropyridine byproduct | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide via Nitration of Pyridine-N-Oxide [2][5]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to reach the desired temperature before use (e.g., warm to 20°C or keep cool, depending on the specific literature procedure being followed).[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, heat pyridine-N-oxide to the reaction temperature (e.g., 90°C).
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over a period of about 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for approximately 3 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution to a pH of 7-8 by adding a saturated sodium carbonate solution. Be cautious as this will cause foaming. A yellow solid should precipitate.[2]
-
Collect the solid product by filtration.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like acetone to remove inorganic salts.[2][4]
Protocol 2: General Method to Minimize Over-Nitration in Direct Nitration [2]
-
Cooling: In a reaction flask, cool the pyridine substrate (and a suitable solvent, if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).
-
Preparation of Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.
-
Slow Addition: Using an addition funnel, add the cooled nitrating mixture to the substrate solution dropwise. Maintain a slow and steady addition rate to prevent localized heating.
-
Temperature Control: Continuously monitor the internal temperature of the reaction and adjust the addition rate and external cooling as needed to maintain the target temperature.
-
Reaction Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS to determine the point of maximum mono-nitration.
-
Quenching: Once the optimal point is reached, quench the reaction by carefully pouring it onto ice.
Visualizations
Caption: Decision workflow for synthesizing nitropyridine isomers.
Caption: Experimental workflow for 4-nitropyridine N-oxide synthesis.
Caption: Troubleshooting poor selectivity in nitropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempanda.com [chempanda.com]
- 10. researchgate.net [researchgate.net]
- 11. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Safe Scale-up of Nitration in Continuous Flow Systems
This guide provides troubleshooting advice, frequently asked questions (FAQs), and key data for researchers, scientists, and drug development professionals using continuous flow systems for nitration reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is continuous flow considered inherently safer than batch processing for nitration reactions?
A: Continuous flow systems offer significant safety advantages for highly exothermic and potentially hazardous reactions like nitration.[1][2][3] The primary safety benefits stem from the small reaction volume at any given moment and the high surface-area-to-volume ratio of the reactors (e.g., microreactors or tubular reactors).[4][5] This configuration allows for highly efficient heat removal, precise temperature control, and minimizes the risk of thermal runaways, which are a major concern in large-scale batch reactors.[2][6][7] The reduced volume of hazardous material being processed at one time significantly mitigates the potential consequences of an adverse event.[7][8]
Q2: My reactor is showing signs of clogging or blockage. What are the common causes and solutions?
A: Clogging is a frequent issue, especially during scale-up, and can be caused by several factors:
-
Product Precipitation: The nitrated product may have limited solubility in the reaction mixture and precipitate out of the solution.[9]
-
Solution: Introduce a solvent stream post-reaction (but before the back-pressure regulator) to improve the solubility of the product. For example, chloroform has been used to prevent the clogging of TNT in a reactor.[8]
-
-
Solid Substrates: A significant number of nitration substrates are solids and require dissolution in a suitable solvent for use in continuous flow.[4][5] Incomplete dissolution can lead to blockages.
-
Phase Separation: In biphasic liquid-liquid systems, inefficient mixing can lead to phase separation, which can contribute to inconsistent flow and blockages.[10]
-
Solution: Utilize efficient mixers (e.g., T-junction, Y-junction, or active mixers) to ensure a homogeneous reaction mixture.[5]
-
Q3: I'm observing inconsistent flow rates from my pumps, especially with mixed acids. How can I fix this?
A: High-viscosity reagents like the HNO₃/H₂SO₄ mixed acid system can cause HPLC pumps to deviate from their set flow rates, particularly at higher throughputs.[4][5][10] This instability can be addressed by:
-
Thermal Management: Gently heating the reagent reservoirs (e.g., to 30–60 °C) can lower the viscosity of the mixed acids, leading to more stable pump performance.[4][5][10]
-
Back-Pressure Regulation: Applying a modest back-pressure (e.g., 0.5–2 bar) using an inert gas in the reagent storage vessels can help stabilize the pump feed and improve flow rate consistency.[4][5][10]
Q4: My reaction is producing unexpected byproducts, such as those from over-nitration or oxidation. How can I improve selectivity?
A: The formation of byproducts is a common challenge in nitration.[4][5] Continuous flow offers precise control over parameters that influence selectivity:
-
Residence Time: This is a critical parameter for controlling reaction completion and minimizing side reactions.[4][5] Unlike batch processes, flow chemistry allows for precise control over the residence time, preventing prolonged exposure of the product to the nitrating agent.[5]
-
Solution: Optimize the residence time by adjusting the total flow rate and/or the reactor volume. Shorter residence times can often prevent over-nitration.
-
-
Temperature Control: Hotspots in batch reactors can lead to side reactions.[2] The superior heat transfer in flow reactors minimizes these hotspots.
-
Solution: Carefully control the reactor temperature. While higher temperatures increase the reaction rate, they can sometimes negatively impact selectivity.[11]
-
-
Stoichiometry: The molar ratio of the nitrating agent to the substrate is crucial.[4][5]
-
Solution: Precisely control the flow rates of the reactant streams to maintain the optimal stoichiometric ratio, avoiding a large excess of the nitrating agent which can lead to polynitration.[8]
-
-
Efficient Quenching: A rapid and effective quench is necessary to stop the reaction precisely and prevent further transformations.[4][5]
-
Solution: Implement an efficient quenching zone immediately after the reactor, for instance by introducing an aqueous stream to deactivate the nitrating agent. This requires simultaneous and efficient cooling to manage the heat generated during dilution.[5]
-
Q5: What materials are compatible with the corrosive reagents used in nitration?
A: Material selection is critical for the longevity and safety of the continuous flow setup. Common reagents include nitric acid, sulfuric acid, and fuming nitric acid.[4][5]
-
Metals: Hastelloy® is generally a robust choice. 316L stainless steel is also common, but its corrosion resistance can be highly dependent on acid concentration and temperature. For instance, operating at lower temperatures is crucial when using 316L stainless steel with concentrated sulfuric acid to minimize corrosion.[4][5]
-
Polymers: PTFE is widely used for tubing and components due to its excellent chemical resistance.[4][5]
-
Important Consideration: The corrosive nature of the reaction mixture can change as the reaction proceeds (e.g., consumption of HNO₃ and generation of water), which may affect material compatibility.[5] Always verify the compatibility of all wetted parts (reactors, tubing, pumps, connectors, back-pressure regulators) with your specific reaction mixture under the planned operating conditions.
Quantitative Data Summary
The following tables summarize key operational parameters and material compatibility information gathered from various studies.
Table 1: Typical Process Parameters for Continuous Flow Nitration
| Parameter | Typical Range / Value | Significance & Notes |
| Residence Time | 0 – 180 seconds | Balances reaction completion with throughput and minimizes side reactions.[4][5][12] |
| Reaction Temperature | 0 – 100 °C | Crucial for controlling reaction rate and selectivity.[1][12][13] Superior heat transfer in flow allows operation at higher temperatures than in batch.[14] |
| Pump Back-Pressure | 0.5 – 2 bar | Can be applied to reagent vessels to stabilize flow rates of viscous fluids like mixed acids.[4][5][10] |
| Reagent Stoichiometry | 1.0 – 2.0 (Molar Ratio N/SM) | Precise control via flow rates improves selectivity and minimizes waste.[10] |
| Reaction Enthalpy | -73 to -253 kJ/mol | Nitrations are highly exothermic; this heat must be efficiently removed by the flow system.[2] |
Table 2: Material Compatibility for Nitration Reagents
| Material | Nitric Acid | Sulfuric Acid | Mixed Acids | Notes |
| 316L Stainless Steel | Good (at lower temps) | Fair (corrosion increases with temp & conc.) | Variable | Susceptibility to corrosion can increase as reaction progresses and water is generated.[5] |
| Hastelloy® | Excellent | Excellent | Excellent | A preferred metallic choice for its high corrosion resistance.[4][5] |
| PTFE | Excellent | Excellent | Excellent | Commonly used for tubing and wetted components due to broad chemical resistance.[4][5] |
| Glass / Silicon Carbide | Excellent | Excellent | Excellent | Often used in microreactors (chip reactors) for their high resistance and transparency. |
| (Data compiled from various sources, including[4][5][15][16][17]. Always perform specific compatibility tests for your exact conditions.) |
Experimental Protocols
Protocol: General Methodology for a Continuous Flow Nitration Experiment
-
System Preparation & Safety Check:
-
Ensure all wetted parts of the flow system (pumps, tubing, reactor, back-pressure regulator) are chemically compatible with the substrate, solvent, and nitrating agents.
-
Perform a leak check of the entire system with a suitable solvent (e.g., the solvent used for the substrate).
-
Set up a cooling/heating circulator and connect it to the reactor jacket. Set it to the desired reaction temperature.
-
Position a blast shield in front of the setup.
-
-
Reagent Preparation:
-
Prepare a solution of the organic substrate in a suitable solvent (e.g., dichloromethane, sulfuric acid). If the substrate is a solid, ensure it is fully dissolved.[4][5]
-
Prepare the nitrating agent. For mixed acids (HNO₃/H₂SO₄), this is typically done by slowly adding nitric acid to sulfuric acid under cooling in a separate vessel.
-
-
System Priming & Startup:
-
Prime the respective pumps and lines with the corresponding solutions (substrate solution in Pump A, nitrating agent in Pump B).
-
Begin pumping the substrate solution through the reactor at the target flow rate to fill the system.
-
Once the system is filled and flow is stable, start the nitrating agent pump at its target flow rate. The reaction begins at the point where the two streams combine (e.g., a T-mixer).[9]
-
-
Steady-State Operation & Sampling:
-
Allow the system to run for at least 3-5 times the residence time to reach a steady state.
-
Monitor critical parameters, especially the temperature profile along the reactor (if possible) and the back-pressure, to ensure the reaction is under control.[6]
-
Once at a steady state, collect samples at the reactor outlet for analysis (e.g., HPLC, GC) to determine conversion and selectivity.
-
-
Shutdown & Quenching:
-
Stop the nitrating agent pump first.
-
Continue to flow the substrate/solvent stream for several reactor volumes to flush any remaining nitrating agent from the system.
-
Stop the substrate pump.
-
Flush the entire system with a suitable, non-reactive solvent to clean the lines and reactor.
-
The collected product stream is typically quenched by directing it into a cooled vessel containing a suitable quenching agent, such as an ice-water mixture, to rapidly deactivate the nitrating agent.[5][18]
-
Visualizations
Workflow & Logic Diagrams
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vapourtec.com [vapourtec.com]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. asynt.com [asynt.com]
- 14. researchgate.net [researchgate.net]
- 15. emerson.com [emerson.com]
- 16. calpaclab.com [calpaclab.com]
- 17. graco.com [graco.com]
- 18. researchgate.net [researchgate.net]
a guide to troubleshooting unexpected results in organic synthesis
Welcome to the Technical Support Center for Organic Synthesis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results in their experiments.
This section addresses specific challenges you may encounter during your experiments, providing systematic approaches to identify root causes and implement effective solutions.
Category 1: Reaction Outcomes
Q1: My reaction resulted in a very low or no yield. What are the primary areas I should investigate?
A low or non-existent yield is a common issue that can stem from various factors throughout the experimental process. A systematic investigation is crucial for pinpointing the root cause.[1]
Key Areas to Investigate:
-
Reagent and Solvent Quality: The purity and integrity of your starting materials and solvents are paramount.[1][2]
-
Purity: Impurities in reagents can act as inhibitors or participate in side reactions.[3]
-
Water/Air Sensitivity: Many organometallic reagents (e.g., Grignard, organolithiums) and catalysts are sensitive to moisture and oxygen. Ensure you are using anhydrous solvents and an inert atmosphere (N₂ or Ar) where necessary.[1]
-
Degradation: Reagents can degrade over time, especially if stored improperly. Check the age and storage conditions of your chemicals.
-
-
Reaction Conditions: The specific parameters of your reaction setup can dramatically influence the outcome.
-
Temperature: Incorrect temperature control can either prevent a reaction from starting or lead to the decomposition of products or reagents.[4]
-
Concentration: If the solution is too dilute, the reaction rate may be impractically slow.
-
Reaction Time: The reaction may not have had enough time to proceed to completion, or conversely, it may have been left for too long, leading to product degradation.[1]
-
Stoichiometry: Inaccurate measurement of limiting reagents will directly impact the theoretical maximum yield.
-
-
Work-up and Purification: Significant product loss can occur during the isolation and purification stages.[4][5]
-
Extraction: Your product might have some solubility in the aqueous layer, leading to loss during extraction.[6][7] Check the pH during extraction to ensure your compound is in its neutral form and preferentially in the organic layer.
-
Purification: Product can be lost during column chromatography (e.g., irreversible adsorption onto silica) or recrystallization (e.g., using too much solvent).[4][8]
-
Below is a logical workflow to diagnose the cause of low yield.
References
Validation & Comparative
A Comparative Analysis of Reactivity Among Nitropyridine Isomers: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. This report consolidates experimental data on nucleophilic and electrophilic substitution, and reduction reactions, providing a framework for understanding and predicting their chemical behavior.
The position of the nitro group on the pyridine ring profoundly influences the reactivity of nitropyridine isomers, dictating their susceptibility to nucleophilic and electrophilic attack, as well as their reduction potential. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-nitropyridine, summarizing key quantitative data, outlining experimental protocols, and visualizing the electronic effects that govern their chemical behavior.
Basicity and pKa Values
The basicity of the pyridine nitrogen is a fundamental property that influences its reactivity. The electron-withdrawing nature of the nitro group decreases the electron density on the nitrogen atom, thereby reducing its basicity compared to pyridine (pKa ≈ 5.2). The position of the nitro group further modulates this effect.
| Isomer | pKa of Conjugate Acid |
| 2-Nitropyridine | -0.26 |
| 3-Nitropyridine | 0.81 |
| 4-Nitropyridine | 1.61[1] |
Table 1: pKa values for the conjugate acids of nitropyridine isomers.
The pKa values indicate that 4-nitropyridine is the most basic, and 2-nitropyridine is the least basic among the three isomers. This trend can be attributed to the interplay of inductive and resonance effects of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, makes nitropyridines susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the isomers in SNAr reactions is highly dependent on the position of the nitro group relative to the leaving group and the site of nucleophilic attack.
While direct comparative kinetic data for the simple nitropyridine isomers is limited, studies on chloronitropyridine isomers provide valuable insights into their relative reactivities. The rate of nucleophilic substitution is significantly influenced by the ability of the nitro group and the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
General Reactivity Order in SNAr:
4-Nitropyridine derivatives generally exhibit the highest reactivity towards nucleophilic attack at the 4-position, followed by 2-nitropyridine derivatives at the 2-position. 3-Nitropyridine derivatives are the least reactive. This is because the negative charge in the Meisenheimer complex formed during attack at the 2- and 4-positions can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.
Figure 1: General order of reactivity of nitropyridine isomers in nucleophilic aromatic substitution.
Experimental Data on Chloronitropyridine Isomers
Kinetic studies on the reaction of chloronitropyridine isomers with piperidine provide quantitative evidence for this reactivity trend.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
Table 2: Second-order rate constants for the reaction of chloronitropyridine isomers with piperidine in ethanol at 40°C.[2]
This data highlights that a chloro-substituent at the 4-position, activated by a nitro group at the 3-position, is highly susceptible to nucleophilic attack.
Experimental Protocol: Kinetic Measurement of SNAr by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constants for the reaction of a nitropyridine derivative with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.[3]
Objective: To determine and compare the second-order rate constants for the SNAr reaction of nitropyridine isomers.
Materials:
-
Nitropyridine isomer (e.g., 2-chloro-5-nitropyridine)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol or acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nitropyridine substrate (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectra of the starting material and the expected product to identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 40°C) in a water bath.
-
To initiate a run, mix known volumes of the pre-heated substrate and nucleophile solutions in a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (absorbance plateaus).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
This procedure should be repeated for each nitropyridine isomer to allow for a direct comparison of their reactivities.
-
Figure 2: Experimental workflow for kinetic analysis of SNAr reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of a nitro group further deactivates the ring, making electrophilic substitution challenging and requiring harsh reaction conditions.[4][5]
General Reactivity Order in Electrophilic Substitution:
3-Nitropyridine is the most reactive of the three isomers towards electrophiles, with substitution occurring at the 5-position. 2- and 4-nitropyridines are significantly less reactive. This is because electrophilic attack at the 5-position of 3-nitropyridine results in a cationic intermediate where the positive charge is not placed on the carbon adjacent to the electron-withdrawing nitro group or the ring nitrogen.
Figure 3: General order of reactivity of nitropyridine isomers in electrophilic aromatic substitution.
Experimental Protocol: Nitration of Pyridine
Direct nitration of pyridine itself gives low yields of 3-nitropyridine under harsh conditions.[4] A more effective method involves the nitration of pyridine-N-oxide, followed by deoxygenation. For the nitration of nitropyridines, even more forcing conditions are generally required, and yields are often low.
A representative procedure for the nitration of a substituted pyridine is the nitration of 4-acetylpyridine to 4-acetyl-3-nitropyridine using nitric acid in trifluoroacetic anhydride.[6]
Materials:
-
4-Acetylpyridine
-
Trifluoroacetic anhydride
-
Nitric acid
-
Sodium bisulfite
-
Base (e.g., sodium carbonate)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Cool trifluoroacetic anhydride in an ice bath.
-
Slowly add nitric acid, followed by the pyridine derivative.
-
Stir the reaction mixture at low temperature for a specified time.
-
Quench the reaction by adding it to an aqueous solution of sodium bisulfite.
-
Basify the mixture and extract the product with an organic solvent.
-
Purify the product by chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group of nitropyridines can be reduced to an amino group using various reducing agents. This transformation is crucial in the synthesis of aminopyridines, which are important building blocks in medicinal chemistry. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd/C) and metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl).
Experimental Protocol: Reduction of 3-Nitropyridine to 3-Aminopyridine
A common laboratory-scale procedure for the reduction of a nitropyridine is the conversion of 3-nitropyridine to 3-aminopyridine using a Hofmann rearrangement of nicotinamide.[7] However, direct reduction methods are also widely used. A general procedure for the reduction of a nitroarene using SnCl₂ is provided below.[1]
Materials:
-
Nitropyridine isomer
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve the nitropyridine isomer in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the nitropyridine solution.
-
Heat the reaction mixture at reflux for a specified time.
-
Cool the mixture and make it basic with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent, and purify the resulting aminopyridine.
Figure 4: General workflow for the reduction of a nitropyridine using SnCl₂.
Conclusion
The reactivity of nitropyridine isomers is a nuanced interplay of the electron-withdrawing effects of the nitro group and the inherent electronic properties of the pyridine ring. 4-Nitropyridine is generally the most susceptible to nucleophilic attack, while 3-nitropyridine is the most reactive towards electrophiles. The reduction of the nitro group provides a versatile route to aminopyridines. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers to understand, predict, and manipulate the reactivity of these important heterocyclic compounds in various synthetic applications.
References
- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Illuminating the Blueprint: A Comparative Guide to Validating the Chemical Structure of 4-Nitropyridin-3-ol Derivatives
For researchers, scientists, and professionals in the intricate world of drug development, the unequivocal confirmation of a chemical structure is a cornerstone of discovery. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of 4-Nitropyridin-3-ol derivatives, a class of compounds holding potential in various therapeutic areas. We present a detailed examination of spectroscopic and crystallographic methods, supported by experimental data and protocols, to ensure the accurate and reliable characterization of these molecules.
The precise arrangement of atoms within a molecule dictates its function, reactivity, and potential as a therapeutic agent. For this compound and its analogues, a clear understanding of their chemical architecture is paramount. The presence of a nitro group and a hydroxyl group on the pyridine ring introduces specific chemical properties and potential for diverse interactions, making rigorous structural validation essential. This guide will delve into the primary techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
A Multi-Faceted Approach to Structural Verification
No single technique can provide a complete structural picture. Instead, a combination of orthogonal methods is employed to build a comprehensive and irrefutable structural assignment. The workflow for validating the structure of a synthesized this compound derivative typically follows a logical progression from initial confirmation of functional groups to the precise determination of atomic connectivity and stereochemistry.
A Comparative Guide to the Reactivity of 4-Nitropyridin-3-ol and 4-Nitropyridine-N-oxide for Researchers and Drug Development Professionals
An objective analysis of the chemical reactivity of 4-Nitropyridin-3-ol and 4-Nitropyridine-N-oxide, providing researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data and detailed protocols.
This guide delves into the distinct reactivity profiles of two important nitropyridine derivatives: this compound and 4-Nitropyridine-N-oxide. Both compounds are valuable precursors in the synthesis of complex molecules for pharmaceutical and materials science applications. Their reactivity is largely dictated by the electron-withdrawing nature of the nitro group and the electronic influence of the 3-hydroxy and N-oxide functionalities, respectively. This comparison aims to provide a clear, data-driven overview to inform synthetic strategy and experimental design.
At a Glance: Key Reactivity Differences
| Feature | This compound | 4-Nitropyridine-N-oxide |
| Nucleophilic Aromatic Substitution (SNAr) | Less reactive. The 3-hydroxy group is a weak activating group for nucleophilic attack. | Highly reactive. The N-oxide group strongly activates the 4-position for nucleophilic substitution.[1][2][3] |
| Reduction of Nitro Group | Reducible to an amino group, though specific, optimized conditions are not widely reported. | Readily reduced to an amino group under various conditions.[4][5] |
| Deoxygenation | Not applicable. | The N-oxide can be deoxygenated to the corresponding pyridine.[6] |
| Electronic Effects | The 3-hydroxy group has a modest electron-donating mesomeric effect and an electron-withdrawing inductive effect. | The N-oxide group is strongly electron-withdrawing, polarizing the pyridine ring and activating it towards nucleophilic attack.[7] |
Reactivity in Detail: A Comparative Analysis
Nucleophilic Aromatic Substitution (SNAr)
4-Nitropyridine-N-oxide is exceptionally reactive towards nucleophilic aromatic substitution at the 4-position. The potent electron-withdrawing character of both the nitro group and the N-oxide functionality renders the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2][3] The nitro group at the 4-position is an excellent leaving group in these reactions.
This compound , in contrast, is expected to be significantly less reactive in SNAr reactions where the nitro group is the leaving group. The 3-hydroxy group, while inductively withdrawing, can also act as a mesomeric electron donor, which does not activate the ring towards nucleophilic attack to the same extent as the N-oxide group. While it can participate in nucleophilic substitutions, the conditions required are generally harsher, and the range of effective nucleophiles may be more limited.[8]
Experimental Data Summary for Nucleophilic Aromatic Substitution:
| Reactant | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| 4-Nitropyridine-N-oxide | Piperidine | 4-(Piperidin-1-yl)pyridine 1-oxide | Ethanol, 30°C | Quantitative | [9][10] |
| 4-Nitropyridine-N-oxide | Hydroxide (from H₂O₂) | 4-Hydroxypyridine-N-oxide | Alkaline H₂O₂, < 50°C | - | [11] |
| 4-Nitropyridine-N-oxide | Ethoxide | 4-Ethoxypyridine-N-oxide | Sodium ethoxide in ethanol | Good | [1] |
| 4-Nitropyridine-N-oxide | Chloride | 4-Chloropyridine-N-oxide | Concentrated HCl, 160°C | - | [3] |
| 4-Nitropyridine-N-oxide | Bromide | 4-Bromopyridine-N-oxide | HBr in acetic acid, 120°C | - | [3] |
Specific experimental data for SNAr reactions of this compound is limited in the reviewed literature, preventing a direct quantitative comparison.
Reduction Reactions
Both the nitro group and the N-oxide functionality are susceptible to reduction, offering pathways to further functionalized pyridine derivatives.
Reduction of 4-Nitropyridine-N-oxide: This compound can undergo reduction of the nitro group, deoxygenation of the N-oxide, or both, depending on the reducing agent and reaction conditions. Catalytic hydrogenation or reduction with metals in acidic media can lead to the formation of 4-aminopyridine.[4]
Reduction of this compound: The nitro group in this compound can be reduced to an amino group to form 4-amino-3-hydroxypyridine. However, detailed, readily available protocols for this specific transformation are not as prevalent as for its N-oxide counterpart.
Experimental Data Summary for Reduction Reactions:
| Reactant | Reducing Agent | Product | Reaction Conditions | Yield | Reference |
| 4-Nitropyridine-N-oxide | Fe / Acetic Acid | 4-Aminopyridine | Reflux | Quantitative | [4] |
| 4-Nitropyridine-N-oxide | Fe / HCl | 4-Aminopyridine | - | 80-85% | [4] |
| 4-Nitropyridine-N-oxide | TiCl₄ / SnCl₂ | 4,4'-Azodipyridine or 4-Aminopyridine | Varies with stoichiometry | - | [5] |
| 4-Nitropyridine-N-oxide | PCl₃ | 4-Nitropyridine | Acetonitrile, 50°C | 83% (two steps from pyridine-N-oxide) | [6] |
Specific, comparative experimental data for the reduction of this compound is not widely available in the current literature.
Experimental Protocols
Synthesis of 4-Nitropyridine-N-oxide
A common method for the synthesis of 4-Nitropyridine-N-oxide is the nitration of pyridine-N-oxide.[12]
Materials:
-
Pyridine-N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Prepare the nitrating acid by slowly adding concentrated H₂SO₄ to fuming HNO₃ in an ice bath.
-
Heat pyridine-N-oxide to 60°C in a reaction flask.
-
Add the nitrating acid dropwise to the pyridine-N-oxide solution.
-
After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Carefully neutralize the mixture with a saturated sodium carbonate solution until a pH of 7-8 is reached, leading to the precipitation of the crude product.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from acetone.
Nucleophilic Aromatic Substitution of 4-Nitropyridine-N-oxide with Piperidine
This protocol describes a typical SNAr reaction of 4-Nitropyridine-N-oxide.[9][10]
Materials:
-
4-Nitropyridine-N-oxide
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve 4-Nitropyridine-N-oxide in ethanol in a reaction vessel.
-
Add piperidine to the solution.
-
Stir the reaction mixture at 30°C.
-
The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Upon completion, the product, 4-(piperidin-1-yl)pyridine 1-oxide, can be isolated by removal of the solvent and appropriate work-up procedures.
Visualizing Reactivity and Workflows
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the reaction pathways and experimental workflows.
Caption: Comparative SNAr pathways.
Caption: Reduction pathways of 4-Nitropyridine-N-oxide.
Caption: General synthetic workflow.
Conclusion
References
- 1. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol | Semantic Scholar [semanticscholar.org]
- 10. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [oc-praktikum.de]
The Crowded Ring: A Comparative Study of Steric Effects in Substituted Nitropyridines
For researchers, scientists, and drug development professionals, understanding the intricate interplay of molecular forces is paramount. Among these, steric effects, the non-bonded interactions that arise from the spatial arrangement of atoms, play a pivotal role in dictating the chemical reactivity, physical properties, and ultimately, the biological activity of molecules. This guide provides a comparative analysis of steric hindrance in substituted nitropyridines, a class of compounds with significant interest in medicinal chemistry and materials science. By presenting key experimental data and detailed protocols, we aim to offer a comprehensive resource for rational drug design and molecular engineering.
Substituted nitropyridines are versatile building blocks in organic synthesis, renowned for their utility in creating a diverse array of functional molecules.[1] The electron-withdrawing nature of the nitro group renders the pyridine ring susceptible to nucleophilic attack, a characteristic exploited in the synthesis of numerous bioactive compounds.[2] However, the introduction of substituents, particularly in close proximity to the nitro group, can dramatically alter this reactivity through steric hindrance. This guide delves into the quantitative impact of such steric crowding on the molecular geometry, spectroscopic properties, and chemical behavior of nitropyridines.
Quantifying Steric Hindrance: A Data-Driven Comparison
The consequences of steric strain in substituted nitropyridines are most evident in their molecular structure and spectroscopic signatures. The following tables summarize key quantitative data from various studies, offering a clear comparison of how different substitution patterns influence these properties.
Spectroscopic Evidence of Steric Inhibition of Resonance
Steric hindrance from bulky ortho-substituents can force the nitro group to twist out of the plane of the pyridine ring. This disruption of coplanarity, known as steric inhibition of resonance (SIR), impedes the delocalization of electrons between the nitro group and the aromatic ring. This effect can be observed through changes in NMR and IR spectroscopy.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Methylated 4-Nitropyridine N-Oxides, Demonstrating the Influence of Ortho-Methyl Groups on the C4 Carbon. [3]
| Compound | Substituent Position(s) | δ (C-4) |
| 4-Nitropyridine N-Oxide | - | 147.2 |
| 3-Methyl-4-nitropyridine N-oxide | 3-CH₃ | 146.8 |
| 2-Methyl-4-nitropyridine N-oxide | 2-CH₃ | 145.9 |
| 3,5-Dimethyl-4-nitropyridine N-oxide | 3,5-(CH₃)₂ | 151.1 |
| 2,6-Dimethyl-4-nitropyridine N-oxide | 2,6-(CH₃)₂ | 142.1 |
As observed in Table 1, the introduction of methyl groups at the 2 and 6 positions (ortho to the nitro group) in 2,6-dimethyl-4-nitropyridine N-oxide leads to a significant upfield shift of the C-4 signal compared to the parent compound and the 3,5-dimethyl derivative.[3] This shielding effect is indicative of a reduced electron-withdrawing influence of the nitro group due to steric inhibition of resonance.[3]
Structural Manifestations of Steric Crowding
X-ray crystallography provides direct evidence of the geometric distortions caused by steric hindrance. The dihedral angle between the nitro group and the pyridine ring is a key parameter for quantifying the extent of non-coplanarity.
Table 2: Selected Dihedral Angles from X-ray Crystallographic Data of Substituted Nitropyridines.
| Compound | Substituent(s) | Dihedral Angle (NO₂ plane vs. Pyridine plane) | Reference |
| 2-N-phenylamino-3-nitro-4-methylpyridine | 2-NHPh, 3-NO₂, 4-CH₃ | 3.84° | [4] |
| 2-N-phenylamino-3-nitro-6-methylpyridine | 2-NHPh, 3-NO₂, 6-CH₃ | 10.30° | [4] |
| 2-N-phenylamino-5-nitro-4-methylpyridine | 2-NHPh, 5-NO₂, 4-CH₃ | ~45° | [5] |
| 2-N-phenylamino-5-nitro-6-methylpyridine | 2-NHPh, 5-NO₂, 6-CH₃ | ~3° | [5] |
The data in Table 2 clearly illustrates how the position of a methyl group can influence the planarity of the nitro group. In 2-N-phenylamino-3-nitro-6-methylpyridine, the methyl group ortho to the nitro group at the adjacent carbon results in a larger dihedral angle compared to its 4-methyl isomer.[4] A dramatic effect is seen in 2-N-phenylamino-5-nitro-4-methylpyridine, where the ortho-methyl group to the phenylamino substituent indirectly forces a significant twist in the molecule.[5]
Impact on Chemical Reactivity: Nucleophilic Aromatic Substitution
Steric hindrance around the reaction center can significantly impede the approach of a nucleophile, thereby slowing down or even preventing nucleophilic aromatic substitution (SNAr) reactions.
Table 3: Effect of Steric Hindrance on the Vicarious Nucleophilic Substitution (VNS) of 3-Nitropyridine. [6]
| Alkylating Agent | Product Yield |
| Methyl Phenyl Sulfone (Primary carbanion) | High yields of alkylated product |
| Isopropyl Phenyl Sulfone (Secondary carbanion) | No alkylated product observed; only the adduct is isolated |
In the vicarious nucleophilic substitution of 3-nitropyridine, the use of a bulkier secondary carbanion from isopropyl phenyl sulfone does not yield the expected alkylated product.[6] Instead, the reaction halts at the formation of a stable adduct, demonstrating that steric hindrance prevents the subsequent elimination step required for product formation.[6] This highlights the profound impact of steric bulk on the course of a reaction.
Experimental Protocols
To facilitate the reproduction and extension of the research discussed, detailed methodologies for key experiments are provided below.
General Procedure for the Synthesis of Substituted Nitropyridines
The synthesis of substituted nitropyridines often involves the nitration of the corresponding pyridine derivative. A general procedure is as follows:
-
Nitration: The substituted pyridine is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled, typically between 0 and 10 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate is formed.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
For specific examples and more advanced synthetic routes, such as the synthesis of sterically hindered 3-(azolyl)pyridines, refer to the detailed procedures outlined in the cited literature.[7][8]
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer, typically using KBr pellets for solid samples.
X-ray Crystallography
Single-crystal X-ray diffraction data is collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Visualizing Steric Hindrance
The following diagram, generated using the DOT language, illustrates the fundamental concept of steric hindrance in an ortho-substituted nitropyridine.
Caption: Steric hindrance in ortho-substituted nitropyridines.
Conclusion
The evidence presented in this guide underscores the critical importance of considering steric effects in the design and synthesis of substituted nitropyridines. Even subtle changes in the size and position of substituents can lead to profound alterations in molecular geometry, electronic properties, and reactivity. For researchers in drug development, a thorough understanding of these principles is essential for predicting molecular behavior and for the rational design of new therapeutic agents with enhanced efficacy and selectivity. The quantitative data and experimental protocols provided herein serve as a valuable resource for navigating the complexities of steric interactions in this important class of heterocyclic compounds.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chempap.org [chempap.org]
- 4. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Substituents on Nitropyridine Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how different substituents influence the reactivity of nitropyridines, a class of compounds with significant applications in medicinal chemistry and materials science. By presenting quantitative experimental data, detailed methodologies, and visual representations of underlying principles, this document aims to be a valuable resource for researchers designing and synthesizing novel nitropyridine-based molecules.
Quantitative Analysis of Substituent Effects
The electronic nature of a substituent profoundly impacts the reactivity of the nitropyridine ring. This is particularly evident in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of functionalizing these heterocyclic systems. The electron-withdrawing nitro group, in concert with the inherent electron deficiency of the pyridine ring, activates the molecule for nucleophilic attack. The position and electronic properties (electron-donating or electron-withdrawing) of other substituents further modulate this reactivity.
Reaction Kinetics: Nucleophilic Aromatic Substitution (SNAr)
The rate of SNAr reactions is a direct measure of a nitropyridine's reactivity. The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine. This data provides a clear quantitative comparison of their relative reactivities under consistent conditions.
Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from a comparative guide on the reactivity of chloronitropyridines.[1]
Analysis: The data clearly demonstrates that the positions of the chloro leaving group and the activating nitro group are critical. Reactivity is highest when the leaving group is at the 2- or 4-position, ortho or para to the nitro group, which allows for effective resonance stabilization of the negatively charged Meisenheimer intermediate.
Acidity (pKa)
Spectroscopic Data
Spectroscopic techniques offer insights into the electronic structure of substituted nitropyridines.
1.3.1. NMR Spectroscopy
Chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra are sensitive to the electronic environment of the nuclei. Electron-withdrawing substituents typically cause a downfield shift (higher ppm), while electron-donating groups lead to an upfield shift (lower ppm).
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methylated Derivatives of 4-Nitropyridine N-Oxide
| Substituent(s) | C-2 | C-3 | C-4 | C-5 | C-6 |
| None | 138.2 | 125.8 | 140.0 | 125.8 | 138.2 |
| 2-Methyl | 148.5 | 126.1 | 138.8 | 123.2 | 148.5 |
| 3-Methyl | 137.7 | 135.5 | 139.1 | 125.2 | 137.7 |
| 2,6-Dimethyl | 147.9 | 124.5 | 137.8 | 124.5 | 147.9 |
| 3,5-Dimethyl | 137.1 | 134.8 | 138.5 | 134.8 | 137.1 |
Data adapted from a study on methylated derivatives of 4-nitropyridine N-oxide.[2]
1.3.2. UV-Vis Spectroscopy
The position of the maximum absorption (λmax) in a UV-Vis spectrum is influenced by the electronic transitions within the molecule. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups often result in a hypsochromic (blue) shift to shorter wavelengths. For example, 4-nitropyridine N-oxide exhibits a solvatochromic effect, with its λmax shifting in response to the hydrogen-bond donor ability of the solvent, typically in the range of 330-355 nm.[3]
Experimental Protocols
Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constant for the reaction of a substituted nitropyridine with a nucleophile.
Materials:
-
Substituted nitropyridine (e.g., 2-chloro-5-nitropyridine)
-
Nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the nitropyridine substrate and the nucleophile of known concentrations in the chosen solvent.
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 40°C).
-
In a cuvette, mix the nitropyridine solution with a large excess of the nucleophile solution to ensure pseudo-first-order conditions.
-
Immediately start monitoring the absorbance at the λmax of the product over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile.
-
Determination of pKa by Spectrophotometry
This method is applicable when the acidic and basic forms of the nitropyridine have different UV-Vis absorption spectra.
Materials:
-
Substituted nitropyridine
-
A series of buffer solutions with known pH values
-
UV-Vis spectrophotometer
Procedure:
-
Spectral Acquisition: Record the UV-Vis spectrum of the nitropyridine in a highly acidic solution (to obtain the spectrum of the fully protonated form) and in a highly basic solution (to obtain the spectrum of the neutral form).
-
Measurements in Buffers: Prepare solutions of the nitropyridine in each of the buffer solutions and record their absorbance at a wavelength where the acidic and basic forms have significantly different molar absorptivities.
-
Data Analysis: The pKa can be determined using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the basic and acidic forms (determined from the absorbance measurements) against the pH of the buffer solutions.
Visualizing Reaction Mechanisms and Workflows
Signaling Pathway: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of a substituted nitropyridine with a nucleophile proceeds through a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction on a nitropyridine.
Experimental Workflow: Kinetic Analysis
The following diagram illustrates a typical workflow for a kinetic study of an SNAr reaction.
Caption: A typical experimental workflow for determining SNAr reaction kinetics.
Logical Relationship: Hammett Plot Analysis
The Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. A Hammett plot is a graph of the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions against a substituent constant (σ), which represents the electronic effect of the substituent.
Caption: Conceptual framework of a Hammett plot analysis.
References
comparing batch versus continuous flow synthesis for 4-nitropyridine production
For researchers and professionals in drug development and chemical synthesis, the choice of production methodology is critical. This guide provides an objective comparison between traditional batch and modern continuous flow synthesis for the production of 4-nitropyridine, a key intermediate in various pharmaceuticals. The comparison is supported by experimental data to inform decisions on process selection based on factors such as efficiency, safety, and scalability.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the synthesis of 4-nitropyridine via a two-step process from pyridine N-oxide, comparing the batch and continuous flow methodologies.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Overall Yield | ~57%[1] | 83%[1] |
| Reaction Time (Step 1: Nitration) | 3 hours[2][3] | 13.2 minutes[1] |
| Reaction Temperature (Step 1: Nitration) | 125-130 °C[2][3] | Not explicitly stated, but optimized[1] |
| Reaction Time (Step 2: Deoxygenation) | Variable | 5 minutes[1] |
| Reaction Temperature (Step 2: Deoxygenation) | Variable | 50 °C[1] |
| Throughput | Lower, dependent on batch size | 0.716 kg per day[1] |
| By-product Formation | Potential for undesired by-products[1] | Almost avoided[1] |
| Safety | Risk of hot spots and accumulation of energetic intermediates[1] | Minimized accumulation of hazardous materials, enhanced heat transfer[1] |
Experimental Protocols
Two-Step Batch Synthesis of 4-Nitropyridine
This protocol describes a representative two-step batch process for producing 4-nitropyridine from pyridine N-oxide.
Step 1: Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide [2][3]
-
Preparation of Nitrating Acid: In a flask equipped with a magnetic stirrer and cooled in an ice bath, 12 mL of fuming nitric acid is placed. To this, 30 mL of concentrated sulfuric acid is slowly added in portions while stirring. The mixture is then allowed to warm to 20°C.
-
Reaction Setup: A 100 mL three-neck flask is assembled with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. The reflux condenser is fitted with an adapter to vent nitrous fumes to a sodium hydroxide trap.
-
Nitration: 9.51 g (100 mmol) of pyridine N-oxide is added to the reaction flask and heated to 60°C. The prepared nitrating acid is transferred to the addition funnel and added dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease.
-
Heating: Once the addition is complete, the reaction mixture is heated to an internal temperature of 125-130°C for 3 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and poured onto approximately 150 g of crushed ice. The acidic solution is then carefully neutralized with a saturated aqueous solution of sodium carbonate until a pH of approximately 8 is reached, leading to the precipitation of a yellow solid. The mixture is cooled in an ice bath to ensure complete precipitation. The crude 4-nitropyridine N-oxide is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from acetone.
Step 2: Deoxygenation of 4-Nitropyridine N-oxide to 4-Nitropyridine
Standard laboratory procedures for the deoxygenation of N-oxides can be employed. A common method involves reaction with a reducing agent such as phosphorus trichloride (PCl₃). The crude 4-nitropyridine N-oxide from Step 1 would be dissolved in a suitable solvent, and PCl₃ would be added, followed by heating. The reaction progress would be monitored by techniques like TLC. Upon completion, the reaction mixture is worked up to isolate the 4-nitropyridine.
Two-Step Continuous Flow Synthesis of 4-Nitropyridine[1]
This protocol is based on a published continuous flow method for the synthesis of 4-nitropyridine.
-
Nitration (Step 1): A solution of pyridine N-oxide (20 g, 0.212 mol) dissolved in concentrated sulfuric acid and a nitrating mixture of nitric acid and sulfuric acid are continuously pumped into a microreactor system. The reaction is carried out under optimized conditions, with a residence time of 13.2 minutes. The output stream containing 4-nitropyridine N-oxide is then subjected to continuous extraction.
-
Deoxygenation (Step 2): The extracted 4-nitropyridine N-oxide solution is then pumped into a second reactor coil. Simultaneously, a solution of phosphorus trichloride (PCl₃) in a suitable solvent is pumped into the same coil. The deoxygenation reaction occurs at 50°C with a residence time of 5 minutes.
-
Work-up: The output from the second reactor is collected. After cooling and the addition of water, the mixture is neutralized with sodium carbonate and extracted. The organic layer is dried and the solvent is evaporated to yield the final product, 4-nitropyridine.
Workflow Visualization
The following diagrams illustrate the logical flow of both the batch and continuous flow synthesis processes for 4-nitropyridine.
Caption: Comparative workflow of batch versus continuous flow synthesis of 4-nitropyridine.
Concluding Remarks
The selection between batch and continuous flow synthesis for 4-nitropyridine production hinges on the specific requirements of the project. Continuous flow synthesis demonstrates significant advantages in terms of yield, reaction time, safety, and throughput, making it a compelling choice for larger-scale and more efficient production.[1] The enhanced safety profile, due to the minimized accumulation of the potentially explosive nitration product, is a particularly crucial factor.[1] Conversely, batch synthesis may be suitable for smaller, exploratory scales where the initial setup for continuous flow might not be justified. The detailed experimental data and protocols provided in this guide are intended to assist researchers in making an informed decision that aligns with their production goals and safety considerations.
References
Comparative Reactivity of 3-Alkyl-4-Nitropyridine 1-Oxides in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-alkyl-4-nitropyridine 1-oxides, key intermediates in pharmaceutical synthesis. The introduction of an alkyl group at the 3-position significantly influences the molecule's susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction for introducing diverse functionalities. This document summarizes available reactivity data, outlines a detailed experimental protocol for kinetic analysis, and illustrates the underlying reaction mechanism.
Introduction to Reactivity
4-Nitropyridine 1-oxide is a highly activated substrate for nucleophilic aromatic substitution due to the strong electron-withdrawing nature of both the nitro group and the N-oxide functionality. Nucleophiles readily attack the C4 position, displacing the nitro group. The introduction of an alkyl group at the 3-position, adjacent to the reaction center, modulates this reactivity through a combination of electronic and steric effects.
Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect slightly increases the electron density in the pyridine ring, which can marginally decrease its electrophilicity and thus slow down the rate of nucleophilic attack.
Steric Effects: The primary influence of a 3-alkyl substituent is steric hindrance. The alkyl group can physically impede the approach of the incoming nucleophile to the C4 position. This steric clash is more pronounced with bulkier alkyl groups, leading to a significant decrease in reaction rates.
Reactivity Comparison
| Compound | Structure | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity (Qualitative) |
| 4-Nitropyridine 1-oxide | Piperidine | Ethanol | 30 | 6.23 x 10⁻⁶[1] | Benchmark | |
| 3-Methyl-4-nitropyridine 1-oxide | Piperidine | Ethanol | 30 | Not Reported | Lower than parent compound | |
| 3-Ethyl-4-nitropyridine 1-oxide | Piperidine | Ethanol | 30 | Not Reported | Lower than 3-methyl derivative |
Note: The structures for 3-methyl- and 3-ethyl-4-nitropyridine 1-oxide are illustrative. Chemical structures are best represented by chemical drawing software.
The data indicates that the unsubstituted 4-nitropyridine 1-oxide serves as the most reactive substrate in this series. The introduction of a methyl group at the 3-position is expected to decrease the reaction rate due to a combination of mild electron-donating character and, more significantly, steric hindrance to the incoming nucleophile. Increasing the bulk of the alkyl group, for instance, from methyl to ethyl, is anticipated to further decrease the reaction rate due to increased steric hindrance.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
This section details a general protocol for determining the second-order rate constants for the reaction of 3-alkyl-4-nitropyridine 1-oxides with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To measure the rate of nucleophilic substitution of the 4-nitro group by piperidine.
Materials:
-
3-Alkyl-4-nitropyridine 1-oxide substrate
-
Piperidine (nucleophile)
-
Anhydrous ethanol (solvent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 3-alkyl-4-nitropyridine 1-oxide in anhydrous ethanol (e.g., 1 x 10⁻³ M).
-
Prepare several stock solutions of piperidine in anhydrous ethanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 250-500 nm) to identify the λmax of the product, which will differ from the starting material.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 30 °C ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the 3-alkyl-4-nitropyridine 1-oxide stock solution and dilute with ethanol to a final volume that gives an initial absorbance in the optimal range of the instrument.
-
Initiate the reaction by adding a small, known volume of a piperidine stock solution to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the λmax of the product at fixed time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each piperidine concentration is determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time and At is the absorbance at time t. The slope of this plot is -kobs.
-
The second-order rate constant (k₂) is determined by plotting the values of kobs against the corresponding concentrations of piperidine. The slope of this line will be the second-order rate constant, k₂.
-
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution on activated aromatic rings.
Caption: The SNAr mechanism for 3-alkyl-4-nitropyridine 1-oxides.
Description of the Mechanism:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the nitro group. This is typically the rate-determining step of the reaction. This addition breaks the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group and the N-oxide, which provides significant resonance stabilization.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite ion (NO₂⁻), which is a good leaving group. This second step is typically fast.
The presence of a 3-alkyl group can sterically hinder the initial attack of the nucleophile, thereby increasing the activation energy of the first step and slowing down the overall reaction rate.
References
correlating experimental findings with theoretical predictions for nitropyridines
A deep dive into the molecular landscape of nitropyridines, this guide offers a comparative analysis of experimental findings and theoretical predictions. By juxtaposing empirical data with computational models, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships that govern the biological and chemical behavior of this important class of compounds.
Nitropyridines are a fascinating and versatile class of heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry. Their unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the pyridine ring, give rise to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Understanding the intricate details of their molecular structure, electronic distribution, and reactivity is paramount for the rational design of new therapeutic agents and functional materials.
This guide presents a systematic comparison of experimental data with theoretical predictions for key nitropyridine derivatives. By leveraging the power of quantum chemical calculations, we can gain deeper insights into the experimental observations and establish robust correlations that can guide future research endeavors.
Unveiling Molecular Architecture: A Tale of Two Methods
The precise determination of molecular geometry is fundamental to understanding the chemical behavior of a compound. Here, we compare the experimentally determined structure of 4-nitropyridine N-oxide with theoretical calculations, showcasing the remarkable synergy between these two approaches.
Table 1: Comparison of Experimental and Theoretical Geometrical Parameters for 4-Nitropyridine N-oxide
| Parameter | Experimental (GED) | Theoretical (DFT/B3LYP) | Theoretical (MP2) |
| Bond Length (Å) | |||
| N1-C2 | 1.373(3) | 1.378 | 1.373 |
| C2-C3 | 1.381(3) | 1.384 | 1.381 |
| C3-C4 | 1.391(3) | 1.395 | 1.392 |
| C4-N(O2) | 1.467(4) | 1.472 | 1.475 |
| N(O2)-O3 | 1.229(2) | 1.231 | 1.233 |
| N1-O1 | 1.291(4) | 1.295 | 1.298 |
| Bond Angle (°) | |||
| C6-N1-C2 | 121.7(3) | 121.9 | 121.6 |
| N1-C2-C3 | 118.9(2) | 118.7 | 118.9 |
| C2-C3-C4 | 119.8(2) | 119.9 | 119.8 |
| C3-C4-C5 | 121.0(3) | 121.0 | 120.9 |
| O3-N(O2)-O4 | 123.9(4) | 123.8 | 123.7 |
Data sourced from a study on the molecular structure and electron distribution of 4-nitropyridine N-oxide.[2]
The data clearly demonstrates the excellent agreement between the experimental gas-phase electron diffraction (GED) results and the theoretical values obtained from Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations.[2] This strong correlation validates the computational models and provides a high degree of confidence in their predictive power for other nitropyridine derivatives.
The Vibrational Symphony: Spectroscopic Signatures and Theoretical Harmonies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a unique fingerprint of a molecule's structure and bonding. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the vibrational modes. For 2-amino-3-nitropyridine, a detailed comparison between experimental and calculated vibrational frequencies reveals a strong concordance.[3]
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-amino-3-nitropyridine
| Vibrational Mode | Experimental (FT-IR) | Theoretical (DFT/B3LYP) | Theoretical (MP2) |
| NH₂ asymmetric stretch | 3480 | 3502 | 3495 |
| NH₂ symmetric stretch | 3360 | 3385 | 3378 |
| C-H stretch | 3080 | 3095 | 3088 |
| NO₂ asymmetric stretch | 1575 | 1585 | 1579 |
| NO₂ symmetric stretch | 1350 | 1358 | 1352 |
| C-N stretch | 1290 | 1298 | 1292 |
Data extracted from structural and theoretical studies of 2-amino-3-nitropyridine.[3]
The close agreement between the observed and calculated frequencies allows for a confident assignment of the spectral bands and provides a detailed picture of the molecule's vibrational dynamics.
From Benchtop to Desktop: A Workflow for Correlative Analysis
The process of correlating experimental findings with theoretical predictions follows a logical workflow. This involves performing experiments, running computational simulations, and then comparing the results to gain deeper insights.
Caption: Workflow for correlating experimental and theoretical data.
Experimental Protocols
Synthesis of Nitropyridines: The synthesis of nitropyridines can be achieved through various methods, including the direct nitration of pyridine. A common procedure involves the reaction of pyridine with nitric acid in the presence of trifluoroacetic anhydride.[4] The reaction mixture is typically stirred at a controlled temperature, and the product is then isolated and purified using standard techniques such as crystallization or chromatography.
Spectroscopic and Structural Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets. The data provides information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Quantum Chemical Calculations: Theoretical calculations are typically performed using computational chemistry software packages. The molecular geometry is optimized using methods like Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3][5] Vibrational frequencies and other molecular properties are then calculated at the optimized geometry.
Conclusion
The convergence of experimental data and theoretical predictions provides a powerful paradigm for advancing our understanding of nitropyridines. This correlative approach not only validates our experimental findings but also offers predictive capabilities that can accelerate the discovery and development of new molecules with tailored properties. As computational methods continue to evolve in accuracy and efficiency, their integration into the research workflow will become increasingly indispensable for the exploration of complex chemical systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Investigation of the Thermal Stability of Nitropyrazoles
An Objective Guide for Researchers in Energetic Materials
The thermal stability of nitropyrazoles, a class of nitrogen-rich heterocyclic compounds, is a critical parameter in the field of energetic materials.[1] This property dictates their safety, storage, handling, and ultimately their application in areas such as explosives, propellants, and pyrotechnics.[1] This guide provides a comparative analysis of the thermal stability of various nitropyrazole derivatives, supported by experimental data from peer-reviewed literature. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of new energetic materials.
Comparative Thermal Stability Data
The thermal decomposition of nitropyrazoles is a key indicator of their stability. The following table summarizes the decomposition temperatures (Td) of several representative nitropyrazole compounds, as determined by thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). These values represent the temperature at which the material begins to undergo significant decomposition.
| Compound Name | Structure | Decomposition Temperature (Td) (°C) | Analytical Method | Reference |
| 3,4-Dinitropyrazole (3,4-DNP) | C₃H₂N₄O₄ | ~275 | DSC | [2] |
| 3,5-Dinitropyrazole (3,5-DNP) | C₃H₂N₄O₄ | ~296 | DSC | [2] |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | C₃H₃N₅O₄ | 183 (peak) | DSC-TG | [3] |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | C₄H₃N₅O₆ | 205 | DTA | [4] |
| N,N′-ethylene-bridged bis(3,5-diamino-4-nitropyrazole) | C₈H₁₂N₁₂O₄ | 311 | Not Specified | [1] |
| 3,5-Diamino-4-nitropyrazole derivative (12) | C₇H₅N₁₁O₂ | >300 (unspecified) | Not Specified | [1] |
| 1-(2-Azidoethyl)-3,4-dinitropyrazole | C₅H₅N₇O₄ | 216 | DTA | [5] |
| 1-(2-Nitratoethyl)-3,4-dinitropyrazole | C₅H₅N₅O₇ | 198 | DTA | [5] |
Key Observations:
-
Isomerism: The position of the nitro groups significantly influences thermal stability. For instance, 3,5-Dinitropyrazole exhibits a higher decomposition temperature than its 3,4-Dinitropyrazole isomer.[2]
-
Functional Groups: The introduction of different functional groups onto the pyrazole ring has a marked effect on thermal stability. Amino groups, as in 4-amino-3,5-dinitropyrazole (LLM-116), can lower the decomposition temperature compared to the parent dinitropyrazole.[3] Conversely, creating larger, bridged structures can enhance thermal stability, as seen in the N,N′-ethylene-bridged bis(nitropyrazole) derivative.[1]
-
Energetic Moieties: The addition of explosophoric groups like azides and nitrates also modulates thermal stability. Generally, azido derivatives tend to have higher thermal stabilities compared to their nitrate ester counterparts.[5]
Experimental Protocols
The determination of thermal stability for nitropyrazoles relies on standardized thermoanalytical techniques. The methodologies outlined below are representative of the experimental procedures cited in the literature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is crucial for determining the decomposition temperature and understanding the degradation profile of energetic materials.[6][7][8]
Typical Experimental Parameters:
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).[7]
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative decomposition.[7] A typical flow rate is 20-50 mL/min.
-
Temperature Program: The sample is heated at a constant, linear heating rate, commonly between 5 to 20 °C/min, over a specified temperature range (e.g., from ambient temperature to 400 °C).[7]
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve, often with the aid of the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss.[7]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature.[6] It is widely used to determine melting points, decomposition temperatures, and exothermic or endothermic transitions in energetic materials.[9]
Typical Experimental Parameters:
-
Apparatus: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum).
-
Reference: An empty, sealed sample pan is used as a reference.
-
Atmosphere: A controlled atmosphere is maintained, typically with a purge of inert gas like nitrogen.[7]
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, usually a linear heating ramp (e.g., 5-20 °C/min).[7]
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Exothermic peaks indicate decomposition or other heat-releasing events. The onset temperature and the peak maximum of the exothermic decomposition peak are key parameters for assessing thermal stability.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical experimental investigation into the thermal stability of a newly synthesized nitropyrazole compound.
Caption: Workflow for the investigation of nitropyrazole thermal stability.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tainstruments.com [tainstruments.com]
- 9. chimia.ch [chimia.ch]
Safety Operating Guide
Safe Disposal of 4-Nitropyridin-3-ol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Nitropyridin-3-ol is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a hazardous chemical, and precautions must be taken to avoid contact and inhalation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator may be necessary.
II. Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] It is crucial to adhere to all local, state, and federal regulations concerning chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Store in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with accurate information about the chemical.
-
III. Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the recommended PPE before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
IV. Quantitative Disposal Data
| Parameter | Guideline | Source |
| Regulatory Framework | Disposal must comply with local, regional, and national hazardous waste regulations. | [1] |
| Environmental Release | Do not flush into surface water or sanitary sewer systems.[1] Discharge into the environment must be avoided. | [3] |
| Container Type | Suitable and closed containers are required for disposal. | [3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitropyridin-3-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds like 4-Nitropyridin-3-ol demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in scientific principles to ensure your safety and the integrity of your work. Here, we will dissect the hazards, establish a hierarchy of controls, and detail the specific Personal Protective Equipment (PPE) required for safely managing this compound from receipt to disposal.
Hazard Assessment: Understanding the Risks of this compound
This compound, also known as 4-Hydroxy-3-nitropyridine, is a solid organic compound whose hazard profile necessitates careful handling. According to its Safety Data Sheet (SDS), the compound is classified with several key hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust particles. Direct contact can lead to irritation and inflammation, while inhalation may cause discomfort and irritation to the respiratory tract.[1] The toxicological properties of many nitropyridine derivatives have not been fully investigated, warranting a cautious approach where all potential exposure routes are minimized.[2]
The Hierarchy of Controls: Your First Line of Defense
Before any PPE is selected, the most effective safety measures must be implemented. The hierarchy of controls prioritizes engineering and administrative solutions to remove or minimize the hazard at its source.
-
Engineering Controls: The single most critical engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood.[3][4] This captures airborne particles at the source, preventing inhalation.[3] Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
-
Administrative Controls: Work should be restricted to designated areas clearly marked for handling hazardous compounds.[4] Minimize the quantity of material handled at any given time and develop standard operating procedures (SOPs) specific to your process.
Selecting Mission-Appropriate Personal Protective Equipment (PPE)
PPE is the last line of defense, essential for protecting you from exposure when engineering and administrative controls cannot eliminate the risk entirely.
Eye and Face Protection
Due to the serious eye irritation risk, appropriate eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[6]
-
Enhanced Protection: When handling larger quantities or performing operations with a high splash potential (e.g., transfers, preparing concentrated solutions), a full-face shield should be worn over the chemical splash goggles.
Skin and Body Protection
-
Gloves: Proper glove selection is critical. While nitrile gloves are a common laboratory choice, some pyridine derivatives can degrade them.[3][4] For pyridine itself, butyl rubber gloves are often recommended.[4] Causality: The choice of glove material must be based on its breakthrough time and permeation rate for the specific chemical class. It is imperative to consult the glove manufacturer's chemical resistance chart to verify compatibility with nitropyridine compounds. For handling the neat solid or concentrated solutions, double-gloving provides an additional layer of protection. Always remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[7]
-
Lab Coat: A flame-resistant lab coat that is fully buttoned provides a necessary barrier against incidental contact.[4] For tasks involving significant quantities of the solid, consider using disposable sleeves over the lab coat to prevent dust accumulation. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][8]
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.[4] However, it becomes essential in specific scenarios:
-
Emergency Situations: In the event of a large spill or a ventilation system failure.
-
Maintenance Operations: When cleaning contaminated equipment outside of a fume hood.
In such cases, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[9] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[4]
PPE Selection Matrix for this compound
The following table summarizes the recommended PPE for various laboratory operations.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical Splash Goggles & Face Shield | Double-Gloved (e.g., Butyl Rubber, verified compatibility) | Fully-Buttoned Lab Coat | Not required inside a fume hood |
| Running Reactions/Synthesis | Chemical Splash Goggles | Chemically Resistant Gloves | Fully-Buttoned Lab Coat | Not required inside a fume hood |
| Small Spill Cleanup (<10g) | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves (e.g., Butyl Rubber) | Fully-Buttoned Lab Coat | Air-purifying respirator may be needed depending on spill size and location |
| Waste Disposal (Packaging) | Chemical Splash Goggles | Chemically Resistant Gloves | Fully-Buttoned Lab Coat | Not required inside a fume hood |
Procedural Workflow for Safe Handling
This step-by-step protocol ensures safety is integrated into every stage of the handling process.
I. Pre-Handling Safety Checklist
-
Verify that the chemical fume hood has a current certification (within the last year).
-
Confirm the location of the nearest eyewash station and safety shower.
-
Assemble all required PPE as outlined in the matrix above.
-
Prepare all necessary equipment and reagents to minimize time spent in the handling area.
-
Designate a specific area within the hood for the procedure.
II. Donning and Handling
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
When weighing the solid, use a spatula and perform the task over a weigh boat placed on a tared balance inside the fume hood. Avoid creating airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers tightly closed when not in use.[1]
III. Post-Handling and Doffing
-
Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, inner gloves, lab coat.
-
Wash hands thoroughly with soap and water.[1]
IV. Emergency Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert substance (e.g., sand or earth) and place it in a sealed container for disposal.[5] Evacuate for large spills and contact your institution's environmental health and safety department.
Decontamination and Disposal Plan
-
Decontamination: Glassware and equipment should be rinsed with an appropriate solvent in the fume hood before being washed.
-
Waste Disposal: All solid waste (contaminated gloves, weigh boats, paper towels) and solutions containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1][5] Disposal must be conducted through a licensed chemical waste management company in strict accordance with all local, state, and federal regulations.[10] Never dispose of this chemical down the drain or in regular trash.[2][10]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
References
- 1. 4-Hydroxy-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
